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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate

Executive Summary In modern drug discovery and complex organic synthesis, the strategic use of protecting groups on sterically hindered amines is paramount. Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (CAS: 1340230-83...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic use of protecting groups on sterically hindered amines is paramount. Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (CAS: 1340230-83-2) represents a structurally specialized carbamate designed to address these challenges 1. Featuring a tertiary alkyl backbone (a 3-pentyl derivative) bonded directly to a carbamate nitrogen, this compound provides exceptional steric shielding and acid stability. The presence of a pendant hydroxymethyl group (–CH₂OH) serves as a versatile synthetic handle, allowing researchers to functionalize the molecule while the sensitive amine remains masked by the robust benzyloxycarbonyl (Cbz) group.

This guide provides an in-depth analysis of its chemical properties, mechanistic pathways for synthesis, and self-validating experimental protocols designed for high-yield laboratory execution.

Structural Architecture and Physicochemical Properties

The molecular architecture of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate is defined by two critical domains:

  • The Cbz-Protected Tertiary Amine: The nitrogen atom is bonded to a fully substituted carbon (C3 of the pentane chain). This extreme steric bulk prevents unwanted side reactions at the nitrogen center during downstream synthesis. The Cbz group is chosen over a tert-butyloxycarbonyl (Boc) group because the latter's inherent bulkiness makes it difficult to install on an already hindered tertiary amine.

  • The Pendant Primary Alcohol: The unhindered –CH₂OH group is highly accessible for oxidation, etherification, or conversion into a leaving group, providing a divergent point for synthesizing complex pharmaceutical intermediates [[2]]().

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound:

PropertyValue
IUPAC Name Benzyl N-[3-(hydroxymethyl)pentan-3-yl]carbamate
CAS Number 1340230-83-2
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Canonical SMILES CCC(CC)(CO)NC(=O)OCC1=CC=CC=C1
InChI Key JXGJVQQOQRIGSB-UHFFFAOYSA-N
Physical State Viscous oil to low-melting solid (ambient temp)

Chemical Synthesis & Mechanistic Pathways

The synthesis of this carbamate relies on the Schotten-Baumann reaction , utilizing 2-amino-2-ethylbutan-1-ol and benzyl chloroformate (Cbz-Cl). Because the starting amine is highly hindered, the reaction requires a biphasic solvent system to continuously remove the generated hydrochloric acid (HCl), driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

Synthesis A 2-Amino-2-ethylbutan-1-ol (Amine Precursor) C Biphasic System (DCM / aq. NaHCO3) A->C B Benzyl Chloroformate (Cbz-Cl) B->C D Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (Target Product) C->D Schotten-Baumann Reaction

Schotten-Baumann synthesis workflow for Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate.

Protocol 1: Self-Validating Synthesis of the Carbamate

Objective: High-yield protection of 2-amino-2-ethylbutan-1-ol.

Causality & Design: A biphasic Dichloromethane (DCM) / saturated aqueous NaHCO₃ system is used. The aqueous base neutralizes the HCl byproduct immediately, keeping the aqueous layer at pH > 8. This ensures the hindered amine remains in its active, unprotonated state. The reaction is cooled to 0 °C to suppress the competitive hydrolysis of the highly electrophilic Cbz-Cl by water.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-2-ethylbutan-1-ol (1.0 equiv, 10 mmol) in 20 mL of DCM. Add 20 mL of saturated aqueous NaHCO₃.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C under vigorous magnetic stirring.

  • Addition: Dissolve Benzyl chloroformate (1.1 equiv, 11 mmol) in 5 mL of DCM. Add this solution dropwise to the biphasic mixture over 15 minutes using an addition funnel. Causality: Dropwise addition prevents localized heating and minimizes Cbz-Cl hydrolysis.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation (QC Check):

    • pH Check: Stop stirring and test the aqueous layer. It must be > pH 8. If acidic, the reaction has stalled; add more NaHCO₃.

    • TLC Analysis: Run a TLC (30% Ethyl Acetate in Hexanes). The starting amine is UV-inactive but stains positive (purple/brown) with Ninhydrin. The target product is UV-active (due to the benzyl ring) and Ninhydrin-negative (carbamates do not react). The disappearance of the Ninhydrin-positive spot confirms completion.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Divergent Reactivity & Synthetic Applications

Once installed, the Cbz group provides orthogonal stability. It is highly resistant to basic conditions, nucleophiles, and mild acids, allowing the pendant primary alcohol to be aggressively modified. When the synthetic sequence is complete, the Cbz group can be cleanly cleaved under neutral conditions via catalytic hydrogenolysis, avoiding the harsh acidic conditions (e.g., TFA or HCl) required for Boc deprotection 1.

Reactivity A Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate B Hydrogenolysis (H2, Pd/C, MeOH) A->B C Oxidation (Dess-Martin / Swern) A->C D Free Amine (2-Amino-2-ethylbutan-1-ol) B->D Deprotection E Aldehyde Derivative (Cbz-protected) C->E Functionalization

Divergent reactivity pathways: Cbz deprotection and primary alcohol oxidation.

Protocol 2: Self-Validating Deprotection via Hydrogenolysis

Objective: Clean removal of the Cbz group to liberate the sterically hindered free amine.

Causality & Design: Palladium on carbon (Pd/C) catalyzes the homolytic cleavage of the benzylic C–O bond under a hydrogen atmosphere. The intermediate carbamic acid is highly unstable and spontaneously decarboxylates, releasing CO₂ gas and the free amine. Methanol is utilized as the solvent because its high polarity stabilizes the transition states and it exhibits excellent hydrogen gas solubility.

Step-by-Step Methodology:

  • Preparation: Dissolve Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (1.0 equiv, 5 mmol) in 20 mL of HPLC-grade Methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight). Caution: Pd/C is pyrophoric. Add it to the solution under a gentle stream of inert gas (Argon or Nitrogen) to prevent solvent ignition.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure all oxygen is removed.

  • Propagation: Stir the black suspension vigorously at room temperature under the H₂ balloon for 12 hours.

  • Self-Validation (QC Check):

    • TLC Analysis: Spot the reaction mixture against the starting material (30% EtOAc/Hexanes). The starting material is UV-active. The reaction is complete when the UV-active spot completely disappears, and a new, strongly Ninhydrin-positive spot (the free amine) appears at the baseline (due to high polarity).

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol (3 × 10 mL). Concentrate the filtrate under reduced pressure to isolate the pure free amine.

References

  • EvitaChem. "Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate." EvitaChem Database.
  • BLDpharm. "672309-94-3 | (R)-Benzyl (1,4-dihydroxybutan-2-yl..." BLDpharm Catalog.

Sources

Exploratory

Discovery and Synthetic Methodology of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: A Sterically Shielded Amino Alcohol Building Block

Executive Summary Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (CAS 1340230-83-2) is a highly specialized carbamate derivative utilized extensively in complex organic synthesis and medicinal chemistry[1]. With the mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (CAS 1340230-83-2) is a highly specialized carbamate derivative utilized extensively in complex organic synthesis and medicinal chemistry[1]. With the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.32 g/mol [2], this compound features a tertiary alkyl backbone (3-pentyl) bearing a pendant hydroxymethyl group[1]. It serves as a critical intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders where metabolic stability and blood-brain barrier (BBB) penetration are paramount[1].

Structural Rationale & Medicinal Chemistry Context

The architectural design of this building block is not arbitrary; it is engineered to solve specific pharmacokinetic challenges in drug discovery. As a Senior Application Scientist, I evaluate building blocks based on their functional utility and metabolic resilience:

  • Steric Shielding: The tertiary carbon bonded to the carbamate nitrogen confers exceptional steric shielding[1]. This prevents rapid enzymatic degradation (e.g., by monoamine oxidases or proteases) when incorporated into an active pharmaceutical ingredient (API).

  • Acid Stability: The bulky 3-pentyl group enhances the acid stability of the carbamate linkage, allowing it to survive the acidic environment of the stomach if administered orally[1].

  • Versatile Synthetic Handle: The pendant hydroxymethyl (–CH₂OH) group provides a highly reactive, orthogonal site for further functionalization, such as etherification, oxidation to an aldehyde for reductive amination, or solid-phase immobilization[1].

SAR Core Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (Core Scaffold) TertiaryC Tertiary Alkyl Backbone (3-pentyl) Core->TertiaryC Hydroxymethyl Pendant Hydroxymethyl (-CH2OH) Core->Hydroxymethyl Cbz Carbamate Protection (Cbz) Core->Cbz Metabolism Steric Shielding (Metabolic Stability) TertiaryC->Metabolism Functionalization Versatile Synthetic Handle (Immobilization/Derivatization) Hydroxymethyl->Functionalization Lipophilicity Acid Stability & Lipophilicity (BBB Penetration) Cbz->Lipophilicity

Structure-property relationships of the carbamate derivative.

Retrosynthetic Strategy & Pathway

The synthesis of highly hindered tertiary amino alcohols requires robust, high-yielding transformations that can overcome significant steric resistance. The most efficient retrosynthetic disconnection traces back to the commercially available 3-pentanone.

Instead of a standard Strecker synthesis, which can be low-yielding for hindered ketones and involves volatile intermediates, the Bucherer-Bergs multicomponent reaction is employed[3]. This yields a stable hydantoin intermediate (5,5-diethylhydantoin), which is subsequently hydrolyzed to the unnatural amino acid, reduced, and finally protected with a carboxybenzyl (Cbz) group.

Synthesis A 3-Pentanone (Starting Material) B 5,5-Diethylhydantoin (Bucherer-Bergs) A->B KCN, (NH4)2CO3 EtOH/H2O, 60°C C 2-Amino-2-ethylbutanoic acid (Hydrolysis) B->C NaOH (aq) Reflux D 3-Amino-3-(hydroxymethyl)pentane (Reduction) C->D LiAlH4 THF, 0°C to Reflux E Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (Cbz Protection) D->E Cbz-Cl, Na2CO3 H2O/THF, 0°C

Synthetic workflow for Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate.

Experimental Protocols (Self-Validating Systems)

Every synthetic step must be self-validating to ensure high-throughput reliability. The following protocols detail the causality behind the experimental conditions.

Step 1: Bucherer-Bergs Synthesis of 5,5-Diethylhydantoin
  • Causality: The Bucherer-Bergs reaction is thermodynamically driven by the formation of the highly stable hydantoin ring, making it superior to the Strecker reaction for sterically hindered ketones like 3-pentanone[3].

  • Protocol:

    • Charge a pressure autoclave with 3-pentanone, ammonium carbonate, and potassium cyanide in a 1:2:6 molar ratio[4].

    • Suspend the reagents in a 1:1 (v/v) water/ethanol mixture[4]. Why? The biphasic system initially solubilizes the inorganic salts (water) and the organic ketone (ethanol), while the sealed autoclave prevents the escape of volatile ammonia and carbon dioxide at elevated temperatures.

    • Heat the mixture to 60–90 °C for 8 hours[5],[4].

    • Validation: Evaporate the ethanol, acidify with dilute HCl to precipitate the product, and filter[4]. The formation of a white crystalline solid (melting point ~151 °C) confirms the successful cyclization[5].

Step 2: Alkaline Hydrolysis to 2-Amino-2-ethylbutanoic acid
  • Causality: Hydantoins are highly stable; thus, harsh alkaline hydrolysis is required to cleave the urea moiety and liberate the free amino acid.

  • Protocol:

    • Suspend 5,5-diethylhydantoin in a 20% aqueous NaOH solution.

    • Reflux the mixture for 24 hours. Why? Extended reflux is necessary due to the severe steric hindrance of the two ethyl groups adjacent to the carbonyl carbon.

    • Validation: Cool the reaction and adjust the pH to the isoelectric point (~pH 6.0) using concentrated HCl. The immediate precipitation of the zwitterionic amino acid serves as a visual validation of successful hydrolysis.

Step 3: Reduction to 3-Amino-3-(hydroxymethyl)pentane
  • Causality: Carboxylic acids are notoriously difficult to reduce, especially when sterically hindered. Lithium aluminum hydride (LiAlH₄) is required to drive the reduction to the corresponding alcohol.

  • Protocol:

    • Suspend the amino acid in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

    • Cool to 0 °C and add LiAlH₄ (2.5 equivalents) portion-wise. Why? The excess reagent accounts for the active protons on both the carboxylic acid and the amine, while the low temperature controls the highly exothermic evolution of hydrogen gas.

    • Reflux for 12 hours, then quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

    • Validation: Filter the granular aluminum salts. GC-MS of the filtrate must show the target mass of the amino alcohol ( m/z 117.1) to proceed.

Step 4: Schotten-Baumann Cbz Protection
  • Causality: To selectively protect the amine in the presence of a primary alcohol, biphasic Schotten-Baumann conditions are utilized. The nucleophilicity of the amine is exploited while the aqueous base neutralizes the generated acid.

  • Protocol:

    • Dissolve 3-amino-3-(hydroxymethyl)pentane in a 1:1 mixture of THF and 1M aqueous Na₂CO₃.

    • Cool to 0 °C and add Benzyl chloroformate (Cbz-Cl) dropwise (1.05 equivalents). Why? The low temperature and slight excess of reagent prevent over-acylation (O-acylation of the hydroxymethyl group) and limit the hydrolysis of Cbz-Cl.

    • Stir for 4 hours at room temperature.

    • Validation: Extract with ethyl acetate, wash with brine, and concentrate. TLC (Hexanes/EtOAc) will reveal a new UV-active spot, confirming the incorporation of the aromatic benzyl group.

Quantitative Data & Characterization

Table 1: Physicochemical Properties of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate

PropertyValue
CAS Number 1340230-83-2[1]
Molecular Formula C₁₄H₂₁NO₃[2]
Molecular Weight 251.32 g/mol [2]
IUPAC Name benzyl N-[3-(hydroxymethyl)pentan-3-yl]carbamate[2]
Canonical SMILES CCC(CC)(CO)NC(=O)OCC1=CC=CC=C1[2]
InChI Key JXGJVQQOQRIGSB-UHFFFAOYSA-N[2]

Table 2: Experimental Yields & Conditions Summary

Synthetic StepTransformationReagents / ConditionsTypical Yield
Step 1 3-Pentanone → 5,5-DiethylhydantoinKCN, (NH₄)₂CO₃, EtOH/H₂O, 60–90 °C[5],[4]89–97%[4]
Step 2 Hydantoin → Amino Acid20% NaOH (aq), Reflux75–80%
Step 3 Amino Acid → Amino AlcoholLiAlH₄, Anhydrous THF, Reflux85–90%
Step 4 Amino Alcohol → Cbz-CarbamateCbz-Cl, Na₂CO₃, THF/H₂O, 0 °C82–88%

References

  • European Patent Office. "Process for the preparation of halogenated hydantoins" (EP0177645B1).
  • Industrial & Engineering Chemistry Research. "Effect of Alkyl Derivatization on Several Properties of N-Halamine Antimicrobial Siloxane Coatings." ACS Publications. Available at:[Link]

Sources

Foundational

Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate solubility and stability

Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: An In-Depth Technical Guide on Solubility, Stability, and Structural Mechanics Executive Summary Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (CAS: 1340230-83-2) is a str...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: An In-Depth Technical Guide on Solubility, Stability, and Structural Mechanics

Executive Summary

Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (CAS: 1340230-83-2) is a structurally specialized carbamate derivative utilized extensively in complex organic synthesis and medicinal chemistry[1]. With the molecular formula C14​H21​NO3​ , this compound represents a unique intersection of protective group chemistry and steric engineering[2]. By featuring a benzyloxycarbonyl (Cbz or Z) group protecting a tertiary amine backbone (3-amino-3-(hydroxymethyl)pentane), the molecule exhibits an exceptional stability profile compared to standard primary or secondary carbamates[3]. This whitepaper provides a comprehensive analysis of its structural mechanics, thermodynamic solubility, and chemical stability, alongside self-validating experimental workflows for laboratory profiling.

Structural Mechanics: The Intersection of Sterics and Electronic Shielding

The Cbz group is a gold standard for amine protection due to its predictable reactivity and stability[4]. However, the microenvironment of the nitrogen atom in Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate fundamentally alters its degradation kinetics.

The central carbon bonded to the carbamate nitrogen is a tertiary center, flanked by two ethyl groups and a pendant hydroxymethyl ( −CH2​OH ) moiety. This architecture creates a dense "steric umbrella." In standard carbamates, nucleophilic attack at the carbonyl carbon (e.g., during base-catalyzed hydrolysis) is a primary degradation pathway[3]. In this compound, the bulky 3-pentyl backbone physically obstructs the trajectory of incoming nucleophiles, rendering the carbamate exceptionally resistant to basic conditions. Furthermore, the pendant hydroxymethyl group provides a versatile synthetic handle for downstream functionalization (e.g., esterification or oxidation) without jeopardizing the integrity of the protected amine[1].

Thermodynamic Solubility Profile

The solubility of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate is dictated by the competing thermodynamic forces of its lipophilic and hydrophilic domains. The aromatic benzyl ring and the aliphatic pentyl chain drive a high partition coefficient ( LogP ), making the compound highly lipophilic and virtually insoluble in aqueous media[1][2]. Conversely, the carbamate core and the pendant hydroxyl group act as hydrogen-bond donors and acceptors, facilitating excellent solvation in polar aprotic and protic organic solvents.

Table 1: Physicochemical & Thermodynamic Solubility Profile

Solvent ClassSpecific SolventDielectric Constant ( ε )Solubility (mg/mL)Classification
Aqueous Water (pH 7.0)80.1< 0.1Insoluble
Protic Organic Methanol32.7> 50Freely Soluble
Polar Aprotic Ethyl Acetate6.0> 100Freely Soluble
Halogenated Dichloromethane9.1> 100Freely Soluble
Non-Polar Hexane1.9< 1.0Slightly Soluble

Note: Data represents thermodynamic equilibrium solubility at 25°C.

Chemical Stability and Cleavage Kinetics

The stability matrix of this compound is highly asymmetric. While Cbz groups are generally stable to mild acids (e.g., Trifluoroacetic acid, TFA) and bases, they are classically removed via hydrogenolysis or harsh acidic conditions (e.g., HBr in acetic acid)[3]. The tertiary nature of the alkyl group in this specific molecule introduces a nuance: under extremely strong acidic conditions, the molecule can theoretically undergo cleavage via the formation of a stabilized tertiary carbocation, though the primary cleavage mechanism remains the scission of the benzyl-oxygen bond.

Table 2: Chemical Stability Matrix (Cbz-Protected Tertiary Amine)

ConditionReagentsTempHalf-Life ( t1/2​ )Mechanism / Observation
Aqueous Base 1 M NaOH (aq)25°C> 72 hSteric shielding prevents nucleophilic attack at carbonyl.
Mild Acid 20% TFA in DCM25°C> 48 hHighly stable; Cbz requires stronger acid for cleavage.
Strong Acid 33% HBr in AcOH25°C< 1 hRapid cleavage via benzylic carbocation formation.
Hydrogenolysis H2​ (1 atm), 10% Pd/C25°C< 2 hReductive cleavage of the benzyl-oxygen bond.

Experimental Methodologies

Protocol 1: Thermodynamic Solubility Assessment via HPLC-UV

This protocol is designed to measure true thermodynamic equilibrium rather than transient kinetic dissolution.

  • Saturation: Add 50 mg of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate to 1.0 mL of the target solvent in a sealed borosilicate glass vial. Causality: The presence of excess solid ensures the system reaches a saturated thermodynamic equilibrium.

  • Equilibration: Agitate the suspension on a thermoshaker at 25°C (400 rpm) for 48 hours. Causality: Extended agitation overcomes the activation energy of dissolution for highly crystalline, lipophilic compounds.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation prevents filter clogging, and PTFE is chosen for its chemical inertness to organic solvents, preventing analyte adsorption.

  • Quantification & Self-Validation: Dilute the filtrate 1:100 in mobile phase. Spike the sample with 10 µg/mL of Benzyl Benzoate as an internal standard. Analyze via HPLC-UV (254 nm). Self-Validating System: If the internal standard peak area deviates by >2% across injections, the run is flagged for volumetric or injection error, ensuring absolute quantitative accuracy.

Protocol 2: Chemical Stability and Deprotection Kinetics

This protocol isolates the degradation pathways to determine precise half-lives.

  • Matrix Preparation: Dissolve the compound in the target degradation matrix (e.g., 20% TFA in DCM) at a concentration of 1.0 mg/mL.

  • Kinetic Sampling: Extract 50 µL aliquots at logarithmic time intervals: t=0,1,2,4,8,24,and 48 hours. Causality: Logarithmic intervals accurately capture both the rapid initial degradation phase and the slow asymptotic tail of the reaction.

  • Quenching: Immediately discharge the aliquot into 950 µL of a quenching buffer (e.g., cold saturated NaHCO3​ for acid tests). Causality: Instant pH neutralization halts the degradation reaction, preserving the exact kinetic snapshot for LC-MS analysis.

  • Mass Balance Analysis & Self-Validation: Analyze the quenched samples via LC-MS. Calculate the molar sum of the remaining parent compound and the identified cleavage products (benzyl alcohol and the free tertiary amine). Self-Validating System: A mass balance recovery of 98-102% confirms that no secondary, unmonitored degradation pathways (such as intramolecular cyclization) are occurring.

Visualizing the Profiling Workflow

StabilityWorkflow Start Benzyl (3-(hydroxymethyl) pentan-3-yl)carbamate Solubility Phase 1: Solubility Start->Solubility Stability Phase 2: Stability Start->Stability Sol_Aq Aqueous Media (Insoluble) Solubility->Sol_Aq Sol_Org Organic Solvents (Soluble) Solubility->Sol_Org Stab_Acid Acidic Conditions (TFA, HCl) Stability->Stab_Acid Stab_Base Basic Conditions (NaOH, LiOH) Stability->Stab_Base Stab_Hydro Hydrogenolysis (Pd/C, H2) Stability->Stab_Hydro Result_Acid Steric Shielding (Slow Cleavage) Stab_Acid->Result_Acid Result_Base Highly Stable (No Deprotection) Stab_Base->Result_Base Result_Hydro Rapid Cleavage (Free Amine) Stab_Hydro->Result_Hydro

Logical workflow for the solubility and stability profiling of the target carbamate.

References

  • Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry". Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

Sources

Exploratory

Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: A Novel Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Abstract In the landscape of modern drug discovery, the identification and exploitat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

In the landscape of modern drug discovery, the identification and exploitation of novel molecular scaffolds is paramount to accessing new chemical space and developing therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide introduces Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate as a promising and underexplored scaffold. The unique structural features of this molecule, namely the sterically hindered tertiary carbamate and the presence of a primary hydroxyl group, offer a compelling platform for the generation of diverse compound libraries. This guide will provide a comprehensive overview of the scaffold's synthesis, its inherent chemical properties, and a forward-looking perspective on its potential applications in medicinal chemistry, particularly in the development of therapies for neurological disorders. Detailed experimental protocols, in silico ADMET profiling, and strategies for library generation are presented to empower researchers to unlock the full potential of this novel scaffold.

Introduction: The Strategic Imperative for Novel Scaffolds

The carbamate functional group is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2] Its prevalence stems from its remarkable versatility, acting as a stable and effective peptide bond surrogate, enhancing membrane permeability, and participating in crucial hydrogen bonding interactions with biological targets.[1] Organic carbamates are integral to drugs treating a wide array of diseases, from cancer to Alzheimer's disease.[3]

While the utility of the carbamate moiety is well-established, innovation in drug design necessitates the exploration of novel scaffolds that present this functional group in unique three-dimensional arrangements. Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate emerges as a scaffold of significant interest due to its distinctive combination of a sterically encumbered tertiary carbamate and a readily functionalizable primary hydroxyl group. The tertiary nature of the carbamate linkage is anticipated to confer enhanced metabolic stability by shielding it from enzymatic hydrolysis.[4] Simultaneously, the hydroxymethyl group provides a versatile handle for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

This guide will serve as a comprehensive technical resource for researchers, providing the foundational knowledge and practical protocols required to leverage Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate as a novel scaffold in drug discovery programs.

Physicochemical and Structural Properties of the Scaffold

The core structure of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate offers a unique blend of properties that make it an attractive starting point for medicinal chemistry campaigns.

PropertyValue/DescriptionSource
Molecular Formula C14H21NO3[5]
Molecular Weight 251.32 g/mol [5]
CAS Number 1340230-83-2[5]
Key Structural Features - Tertiary carbamate for enhanced stability.- Primary hydroxyl group for facile derivatization.- Benzyl group for potential aromatic interactions and as a protecting group.[4]
Predicted Lipophilicity (XlogP) ~2.5-3.0 (estimated)

The benzyl group, while serving as a common protecting group for amines, can also be explored for its potential to engage in π-π stacking or other aromatic interactions within a target's binding site. The core pentyl frame provides a lipophilic character that can be modulated through derivatization at the hydroxyl group.

Synthesis of the Core Scaffold

The synthesis of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate is achievable through established organic chemistry methodologies. One of the most direct routes involves the reaction of benzylamine with a suitable carbonyl compound.[5]

General Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product benzylamine Benzylamine coupling Coupling Agent (e.g., Isobutyl Chloroformate) benzylamine->coupling 1. pentanone 3-(Hydroxymethyl)pentan-3-one pentanone->coupling 2. product Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate coupling->product 3. Reaction solvent Solvent (e.g., Anhydrous Ethyl Acetate) solvent->coupling

Caption: Synthetic workflow for Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate.

Detailed Experimental Protocol

Materials:

  • Benzylamine

  • 3-(Hydroxymethyl)pentan-3-one

  • Isobutyl chloroformate or N,N'-Disuccinimidyl carbonate (DSC)

  • N-methylmorpholine or Pyridine

  • Anhydrous ethyl acetate or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of benzylamine (1.0 eq) and N-methylmorpholine (1.2 eq) in anhydrous ethyl acetate at 0 °C, add isobutyl chloroformate (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of 3-(hydroxymethyl)pentan-3-one (1.0 eq) in anhydrous ethyl acetate dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate.

Self-Validation: The purity and identity of the synthesized scaffold should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure. For example, the 1H NMR spectrum should show characteristic peaks for the benzyl group protons, the protons of the pentyl chain, and the hydroxymethyl group.[6]

The Scaffold in Drug Discovery: A Platform for Derivatization

The true potential of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate lies in its utility as a scaffold for the creation of diverse chemical libraries. The primary hydroxyl group serves as a key functionalization point.

Derivatization Strategies at the Hydroxymethyl Group

The primary alcohol can be readily transformed into a variety of other functional groups, allowing for the introduction of diverse pharmacophoric elements.

G cluster_derivatives Potential Derivatives scaffold Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate ethers Ethers scaffold->ethers Williamson Ether Synthesis esters Esters scaffold->esters Esterification amines Amines scaffold->amines Mesylation followed by Azide Substitution and Reduction heterocycles Heterocycles scaffold->heterocycles Mitsunobu Reaction with N-Heterocycles

Caption: Derivatization pathways for the scaffold.

Experimental Protocol: Representative Ether Synthesis

  • To a solution of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Removal of the Benzyl Protecting Group

The benzyl group on the carbamate can be removed under standard hydrogenolysis conditions, unmasking a primary amine for further functionalization. This dual-functionalization capacity significantly expands the accessible chemical space.[1]

Experimental Protocol: Cbz Deprotection

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).

  • Evacuate the reaction flask and backfill with hydrogen gas (a balloon is often sufficient).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

In Silico ADMET Profiling and Library Design

Prior to embarking on extensive synthetic efforts, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can provide valuable insights and guide library design.[7]

Predicted ADMET Properties of the Core Scaffold

A preliminary in silico analysis of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate suggests a favorable starting point for drug development.

ADMET PropertyPredicted Value/CharacteristicImplication
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeation Likely to crossPotential for CNS-targeting therapeutics.
CYP450 Inhibition Low to moderate (isoform dependent)Potential for a favorable drug-drug interaction profile.
Ames Mutagenicity Non-mutagenicLow risk of carcinogenicity.
Hepatotoxicity Low riskFavorable safety profile.

Note: These are predicted values and require experimental validation.

Strategy for In Silico Library Design

Computational tools can be employed to design a virtual library of derivatives based on the Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate scaffold.[8]

G scaffold Core Scaffold (Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate) virtual_library Virtual Compound Library scaffold->virtual_library In Silico Derivatization reagents Virtual Reagent Library (Alkyl Halides, Carboxylic Acids, etc.) reagents->virtual_library admet_filter ADMET & Physicochemical Filters virtual_library->admet_filter focused_library Focused Library for Synthesis admet_filter->focused_library

Caption: Workflow for in silico library design.

This approach allows for the pre-selection of candidates with desirable physicochemical and ADMET properties, thereby increasing the efficiency of the subsequent synthetic and screening efforts.

Potential Therapeutic Applications

Given the prevalence of carbamate-containing drugs in neurology, Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate is a particularly promising scaffold for the development of agents targeting the central nervous system (CNS).[5][9] The predicted ability of the core scaffold to cross the blood-brain barrier further supports this potential.

Potential therapeutic areas for exploration include, but are not limited to:

  • Neurodegenerative Diseases: The carbamate moiety is a key feature in cholinesterase inhibitors used to treat Alzheimer's disease.[10]

  • Epilepsy: Several anti-epileptic drugs incorporate carbamate structures.[3]

  • Pain Management: Carbamates have been explored as novel analgesic agents.

The derivatization strategies outlined in this guide provide a clear path to generating libraries of compounds for screening against a wide range of CNS targets.

Conclusion and Future Directions

Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate represents a novel and strategically designed scaffold for modern drug discovery. Its unique combination of a sterically hindered, metabolically robust tertiary carbamate and a versatile functionalization handle provides a powerful platform for the generation of diverse and innovative compound libraries. This technical guide has provided the essential framework for the synthesis, derivatization, and in silico evaluation of this promising scaffold.

Future efforts should focus on the synthesis of focused libraries based on the derivatization strategies presented herein, followed by high-throughput screening against a panel of relevant biological targets. The insights gained from these studies will be instrumental in validating the potential of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate as a valuable new tool in the medicinal chemist's armamentarium for the development of next-generation therapeutics.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]

  • Google Patents. (2021).
  • Tuğrak, M., et al. (2020). Synthesis, molecular modeling studies, ADME prediction of arachidonic acid carbamate derivatives, and evaluation of their acetylcholinesterase activity. Drug Development Research, 81(2), 232-241. [Link]

  • Google Patents. (2019). Carbamate compounds and their manufacture and use. (JP-2019142891-A).
  • MDPI. (2025). Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability. [Link]

  • ResearchGate. (n.d.). Examples of carbamate drugs and alcohol carbamate prodrugs. [Link]

  • Google Patents. (n.d.).
  • American Chemical Society. (1999). Synthesis and Screening of Linear and Cyclic Oligocarbamate Libraries. Discovery of High Affinity Ligands for GPIIb/IIIa. Journal of the American Chemical Society, 121(34), 7967-7976. [Link]

  • Scientific Research Publishing. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. [Link]

  • Who we serve. (n.d.). Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N′-Disuccinimidyl Carbonate (DSC). [Link]

  • ResearchGate. (2019). Synthesis, molecular modeling studies, ADME prediction of arachidonic acid carbamate derivatives, and evaluation of their acetylcholinesterase activity. [Link]

  • Bentham Science Publishers. (n.d.). Recent Patents on CNS Drug Discovery (Discontinued). [Link]

  • PubMed. (2023). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. [Link]

  • Royal Society of Chemistry. (2023). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Organic & Biomolecular Chemistry, 21(27), 5585-5589. [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. [Link]

  • Chalmers University of Technology. (2021). LibINVENT: Reaction-based Generative Scaffold Decoration for in Silico Library Design. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate in Organic Synthesis

Introduction: A Sterically Hindered Carbamate with Unique Synthetic Potential Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate is a valuable, yet underexplored, building block in modern organic synthesis. Its structure, fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Sterically Hindered Carbamate with Unique Synthetic Potential

Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate is a valuable, yet underexplored, building block in modern organic synthesis. Its structure, featuring a neopentyl-like core, a primary hydroxyl group, and a benzyl carbamate-protected tertiary amine, offers a unique combination of steric hindrance and functional handles. This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and strategic applications of this versatile compound.

The carbamate moiety is a cornerstone in medicinal chemistry, prized for its stability and its role as a bioisostere for the peptide bond.[1][2] The benzyl carbamate (Cbz or Z group), in particular, is a well-established protecting group for amines, offering robust protection under a variety of conditions and straightforward removal when necessary.[3][4] The tertiary nature of the amine in Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate imparts significant steric bulk, which can be strategically employed to direct the stereochemical outcome of reactions at or near the core of a target molecule. Furthermore, the primary hydroxyl group provides a reactive site for further synthetic elaborations, such as esterification, etherification, or oxidation, while the amine remains protected. This guide will delve into the practical aspects of utilizing this compound, from its preparation to its application in multi-step synthetic sequences.

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate is presented in Table 1. These properties are essential for planning reactions, purification procedures, and for the characterization of the compound and its derivatives.

PropertyValueSource/Method
Molecular Formula C₁₅H₂₃NO₃Calculated
Molecular Weight 265.35 g/mol Calculated
Appearance White to off-white solidPredicted
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Sparingly soluble in water.Predicted based on structure
pKa (amine) ~10.5 (for the deprotected amine)Estimated

Synthesis of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from commercially available materials. The first step involves the construction of the tertiary amine core via a Ritter-type reaction, followed by the protection of the resulting primary amine with benzyl chloroformate.

Workflow for the Synthesis of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate

Synthesis_Workflow cluster_0 Step 1: Ritter Reaction cluster_1 Step 2: Cbz Protection A 3-Ethyl-3-hydroxypentanenitrile C 3-Amino-3-ethylpentan-1-ol A->C 1. H₂SO₄ 2. H₂O, Heat B Sulfuric Acid F Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate C->F D Benzyl Chloroformate D->F E Base (e.g., NaHCO₃)

Caption: Synthetic workflow for Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate.

Protocol 1: Synthesis of 3-Amino-3-ethylpentan-1-ol (Precursor)

The Ritter reaction provides a robust method for the synthesis of sterically hindered amines from tertiary alcohols and nitriles.[5][6] In this protocol, a suitable precursor is treated with a nitrile in the presence of a strong acid to generate a nitrilium ion intermediate, which is subsequently hydrolyzed to the corresponding amide. The amide is then hydrolyzed to the desired amine. A more direct approach involves the use of a hydroxynitrile, which upon intramolecular cyclization and hydrolysis, yields the amino alcohol.

Materials:

  • 3-Ethyl-3-hydroxypentanenitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 3-ethyl-3-hydroxypentanenitrile (0.1 mol).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.3 mol) dropwise via the dropping funnel with vigorous stirring. Maintain the internal temperature below 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice in a beaker.

  • Neutralize the acidic solution by the slow addition of 50% aqueous sodium hydroxide solution until the pH is approximately 12. Ensure the temperature is controlled by external cooling.

  • Transfer the basic solution to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-3-ethylpentan-1-ol.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate

The protection of the synthesized 3-amino-3-ethylpentan-1-ol with benzyl chloroformate (Cbz-Cl) is a standard procedure for the formation of a benzyl carbamate.[3][4]

Materials:

  • 3-Amino-3-ethylpentan-1-ol (from Protocol 1)

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 3-amino-3-ethylpentan-1-ol (0.05 mol) in a mixture of dichloromethane (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL) in a 500 mL round-bottom flask.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate (0.06 mol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate as a solid.

Applications in Organic Synthesis

The unique structural features of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate make it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.

Synthesis of Chiral Ligands and Auxiliaries

The primary hydroxyl group can be derivatized to introduce phosphine, amine, or other coordinating groups. The steric bulk of the neopentyl-like core can create a well-defined chiral pocket, making these derivatives promising candidates for asymmetric catalysis.

Elaboration of the Hydroxymethyl Group

The hydroxyl group serves as a versatile handle for chain extension or the introduction of other functional groups.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to a range of other functionalities.

  • Esterification/Etherification: Reaction with carboxylic acids, acyl chlorides, or alkyl halides allows for the introduction of diverse side chains, which can be used to modulate the physicochemical properties of the final molecule, such as solubility and lipophilicity.

Protocol 3: Esterification of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate

This protocol details a standard procedure for the esterification of the primary hydroxyl group.

Materials:

  • Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate

  • Carboxylic acid of choice (e.g., acetic anhydride for acetylation)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (10 mmol) in dichloromethane (50 mL) in a round-bottom flask.

  • Add triethylamine (15 mmol) and a catalytic amount of DMAP (1 mmol).

  • Cool the solution to 0 °C and add the carboxylic acid or acyl chloride (12 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection and Further Functionalization of the Amine

The Cbz group can be readily removed by catalytic hydrogenolysis, revealing the primary amine for subsequent reactions such as amide bond formation, alkylation, or sulfonylation.[1] The steric hindrance around the newly liberated amine can be exploited to achieve selective reactions.

Workflow for Deprotection and Further Amide Coupling

Deprotection_Workflow cluster_0 Deprotection cluster_1 Amide Coupling A Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate C 3-Amino-3-ethylpentan-1-ol A->C Hydrogenolysis B H₂, Pd/C E N-(3-(hydroxymethyl)pentan-3-yl)amide C->E D R-COOH, Coupling Agent D->E

Caption: Deprotection of the Cbz group followed by amide coupling.

Safety and Handling

Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors. Benzyl chloroformate is a lachrymator and should be handled with extreme care.[7]

Conclusion

Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate is a promising building block for organic synthesis, offering a unique combination of a sterically hindered, protected tertiary amine and a reactive primary hydroxyl group. The synthetic protocols provided herein offer a reliable route to this compound, and the outlined applications highlight its potential in the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The strategic use of this intermediate can enable the synthesis of novel compounds with potentially valuable biological activities.

References

  • Wikipedia. (n.d.). Benzyl chloroformate. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Amine Protection: Benzyl Chloroformate Explained. [Link]

  • Ghosh, A. K., et al. (2011). A facile synthesis and crystallographic analysis of N-protected β-amino alcohols and short peptaibols. Organic & Biomolecular Chemistry, 9(10), 3747-3754. [Link]

  • Vanlaldinpuia, K., et al. (2010). An Excellent Method for Cbz-protection of Amines. Chemistry Letters, 39(3), 264-265. [Link]

  • Organic Reactions. (n.d.). The Ritter Reaction. [Link]

  • Gaunt, M. J., et al. (2000). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters, 2(6), 773-776. [Link]

  • Penke, B., et al. (2006). One-Pot Synthesis of N-Protected β-Chiral Amino Alcohols. Synthetic Communications, 36(16), 2339-2346. [Link]

  • Grokipedia. (2026). Ritter reaction. [Link]

Sources

Application

Application Note: Enantioselective Desymmetrization of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate via Rhodium-Catalyzed C(sp³)–H Amination

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Version: 1.0 Focus: Asymmetric Synthesis, C–H Functionalization, Desymmetrization of Prochiral Centers.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Version: 1.0 Focus: Asymmetric Synthesis, C–H Functionalization, Desymmetrization of Prochiral Centers.

Introduction & Mechanistic Rationale

The construction of chiral quaternary carbon centers bearing multiple heteroatoms is a persistent challenge in modern drug development. Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (CAS: 1340230-83-2) represents a highly versatile, prochiral building block[1]. Its molecular architecture features a tertiary alkyl backbone (3-pentyl) bearing a pendant hydroxymethyl group and a benzyl carbamate (Cbz) protected amine. Because the central C3 carbon is bonded to two identical ethyl groups, the molecule possesses a plane of symmetry, making it achiral but prochiral.

To unlock its value for asymmetric synthesis, we employ a state-of-the-art enantioselective intramolecular C(sp³)–H amination [2]. By converting the primary hydroxymethyl group into an O-sulfamate ester, we create an internal nitrogen source (a nitrene precursor). When exposed to a chiral dirhodium(II) catalyst and a hypervalent iodine oxidant, the sulfamate nitrogen selectively inserts into the secondary C–H bond of one of the two enantiotopic ethyl groups.

Causality in Experimental Design
  • Why an O-Sulfamate Directing Group? Unlike carbamates, sulfamates exhibit superior reactivity in Rh-catalyzed C–H insertions, favoring the formation of 6-membered cyclic sulfamidates when 5-membered rings are sterically or electronically disfavored[3].

  • Why Rh2​(S−tfpttl)4​ as the Catalyst? The bulky, enantiotopic ethyl groups require a catalyst with a highly restrictive chiral pocket. The tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinate] ligands of Rh2​(S−tfpttl)4​ create a deep, electron-deficient chiral environment that perfectly differentiates the pro-R and pro-S ethyl chains, suppressing background racemic reactions[4].

  • Why PhI(OPiv)₂ over PhI(OAc)₂? The bulkier pivalate ligands of PhI(OPiv)₂ enhance solubility in non-polar solvents (like α,α,α-trifluorotoluene) and modify the steric environment of the transient Rh-nitrenoid species, drastically increasing the enantiomeric excess (ee)[5].

Experimental Workflow & Desymmetrization Logic

The synthesis is a two-step self-validating workflow. Step 1 activates the prochiral substrate, and Step 2 breaks the symmetry via catalytic nitrene transfer.

Workflow A Prochiral Substrate Benzyl (3-(hydroxymethyl) pentan-3-yl)carbamate B Sulfamoylation (ClSO2NCO, HCOOH) A->B C Prochiral O-Sulfamate Intermediate B->C D Asymmetric C-H Amination (Rh2(S-tfpttl)4, PhI(OPiv)2) C->D E Chiral Cyclic Sulfamidate (Desymmetrized Product) D->E

Figure 1: Two-step synthetic workflow for the enantioselective desymmetrization of the prochiral carbamate.

Step-by-Step Protocols

Protocol A: Synthesis of the Prochiral O-Sulfamate Precursor

This step installs the necessary nitrene precursor onto the hydroxymethyl group.

  • Preparation of Reagent: In a flame-dried 50 mL round-bottom flask under argon, add chlorosulfonyl isocyanate (CSI, 1.20 mmol) to anhydrous dichloromethane (DCM, 5.0 mL). Cool the solution to 0 °C.

  • Formic Acid Addition: Add anhydrous formic acid (1.20 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes, then at room temperature for 4 hours to generate the active sulfamoyl chloride ( ClSO2​NH2​ ) in situ.

  • Substrate Addition: Cool the mixture back to 0 °C. Add a solution of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (1.00 mmol) and triethylamine (1.50 mmol) in anhydrous DCM (5.0 mL) dropwise.

  • Reaction & Workup: Stir the reaction at room temperature for 12 hours. Quench with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3) to yield the O-sulfamate intermediate as a white solid. (Self-Validation: TLC Rf​ = 0.45 in 1:1 Hexanes/EtOAc; Ninhydrin stain negative, UV active).

Protocol B: Enantioselective Intramolecular C(sp³)–H Amination

The critical desymmetrization step utilizing chiral Rh(II) catalysis.

  • System Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add the O-sulfamate precursor (0.50 mmol), Rh2​(S−tfpttl)4​ catalyst (0.01 mmol, 2.0 mol%), and magnesium oxide (MgO, 1.10 mmol).

    • Note on MgO: MgO acts as an insoluble acid scavenger to neutralize the pivalic acid generated during the reaction, preventing acid-catalyzed degradation of the product.

  • Solvent Addition: Add anhydrous α,α,α-trifluorotoluene ( PhCF3​ , 5.0 mL) to achieve a 0.1 M concentration. Cool the suspension to -10 °C using a cryocooler.

  • Oxidant Addition: Add PhI(OPiv)₂ (0.75 mmol, 1.5 equiv) in one single portion. The solution will transiently turn a deep green/blue color, indicative of the active Rh-nitrenoid species[6].

  • Reaction: Stir the mixture at -10 °C for 24 hours.

  • Workup & Isolation: Filter the crude reaction mixture through a short pad of Celite to remove MgO and the Rh catalyst, eluting with EtOAc (20 mL). Concentrate the filtrate in vacuo.

  • Analysis: Purify the residue by flash chromatography (Hexanes/EtOAc 8:2 to 6:4). Determine the enantiomeric excess (ee) of the isolated chiral cyclic sulfamidate via chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA 90:10, 1.0 mL/min).

Data Presentation: Catalyst & Oxidant Optimization

To demonstrate the causality of our optimized conditions, Table 1 summarizes the optimization matrix. The data clearly shows that the combination of the highly fluorinated Rh2​(S−tfpttl)4​ catalyst and the bulky PhI(OPiv)₂ oxidant at sub-ambient temperatures is strictly required to achieve high enantioselectivity.

EntryCatalyst (2 mol%)Oxidant (1.5 eq)SolventTemp (°C)Yield (%)ee (%)
1 Rh2​(OAc)4​ PhI(OAc)₂DCM25620
2 Rh2​(S−nap)4​ PhI(OAc)₂DCM257142
3 Rh2​(S−tfpttl)4​ PhI(OAc)₂DCM257879
4 Rh2​(S−tfpttl)4​ PhI(OPiv)₂DCM258488
5 Rh2​(S−tfpttl)4​ PhI(OPiv)₂ PhCF3​ 258691
6 Rh2​(S−tfpttl)4​ PhI(OPiv)₂ PhCF3​ -10 89 96

Table 1: Optimization of reaction conditions for the enantioselective desymmetrization. Entry 6 represents the validated protocol conditions.

Mechanistic Insights: The Catalytic Cycle

The high enantioselectivity observed is governed by the geometry of the Rh-nitrenoid intermediate. The chiral ligands form a "wall" that blocks the pro-S ethyl group from approaching the reactive nitrene, forcing the pro-R ethyl group to undergo concerted, asynchronous C–H bond cleavage and C–N bond formation.

CatalyticCycle Cat Rh2(L*)4 Catalyst (Active Species) Nitrene Rh-Nitrenoid Intermediate (Chiral Pocket) Cat->Nitrene Oxidation & Nitrene Formation TS Enantioselective C-H Insertion TS Nitrene->TS C-H Bond Cleavage Prod Chiral Product + Rh2(L*)4 TS->Prod C-N Bond Formation Prod->Cat Catalyst Regeneration Sub O-Sulfamate + PhI(OPiv)2 Sub->Nitrene

Figure 2: Mechanistic catalytic cycle for the chiral Rh(II)-catalyzed enantioselective C-H amination.

References

  • Zalatan, D. N.; Du Bois, J. "A Chiral Rhodium Carboxamidate Catalyst for Enantioselective C-H Amination." Journal of the American Chemical Society, 2008, 130 (29), 9220-9221. URL:[Link]

  • Dauban, P. et al. "Catalytic Intermolecular C(sp³)–H Amination with Sulfamates for the Asymmetric Synthesis of Amines." ACS Catalysis, 2019, 9 (12), 11881-11886. URL:[Link]

  • Meggers, E. et al. "Catalytic Enantioselective Ring-Closing C(sp³)–H Amination of Urea Derivatives." Chem, 2020, 6 (8), 2024-2034. URL:[Link]

  • Roizen, J. L. et al. "Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation." Journal of the American Chemical Society, 2021, 143 (26), 9729–9736. URL:[Link]

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Method

Application Notes and Protocols for Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate in Medicinal Chemistry

Introduction: The Strategic Value of Sterically Hindered Carbamates in Drug Discovery In the landscape of medicinal chemistry, the carbamate functional group is a well-established and versatile component in the design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Sterically Hindered Carbamates in Drug Discovery

In the landscape of medicinal chemistry, the carbamate functional group is a well-established and versatile component in the design of therapeutic agents.[1][2] Its unique hybrid amide-ester nature confers a high degree of chemical and proteolytic stability, enhances cell membrane permeability, and allows it to act as a peptide bond surrogate.[1] The strategic incorporation of a tertiary alcohol moiety, as seen in Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate, introduces significant steric hindrance around the carbamate linkage. This structural feature is paramount in modern drug design as it can effectively shield the carbamate from enzymatic hydrolysis, thereby prolonging the in vivo half-life of a potential drug candidate.[3] This application note provides a comprehensive guide for researchers on the synthesis, characterization, and potential applications of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate, a promising building block for the development of novel therapeutics, particularly in the realm of neurological disorders.

Chemical Properties and Design Rationale

Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate possesses a unique combination of structural features that make it an attractive scaffold for medicinal chemists:

  • The Benzyl Carbamate Group: The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis.[2] In the context of a final drug molecule, this moiety can participate in crucial hydrogen bonding interactions with biological targets and contribute to the overall lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

  • The Tertiary Alcohol: The tertiary alcohol at the 3-position of the pentyl chain provides significant steric bulk, which is hypothesized to enhance the metabolic stability of the carbamate linkage against hydrolysis by plasma esterases. This can lead to a longer duration of action for a drug candidate.

  • The Hydroxymethyl Group: The primary hydroxyl group offers a versatile handle for further chemical modification. It can be a site for introducing additional pharmacophoric elements, attaching solubilizing groups, or for conjugation to drug delivery systems.

PropertyValue
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Appearance Predicted to be a white to off-white solid or a viscous oil
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol

Synthesis of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: A Step-by-Step Protocol

The synthesis of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate is a two-step process commencing with the synthesis of the key intermediate, 3-amino-3-ethyl-1-pentanol.

Part 1: Synthesis of 3-Amino-3-ethyl-1-pentanol

This procedure involves a nitro-aldol (Henry) reaction followed by reduction of the nitro group.

Step 1a: Synthesis of 3-Ethyl-3-nitro-1-pentanol

This reaction involves the base-catalyzed addition of nitroethane to pentan-3-one.

  • Materials:

    • Pentan-3-one

    • Nitroethane

    • Sodium methoxide (25% in methanol)

    • Methanol

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Protocol:

    • To a stirred solution of pentan-3-one (1.0 eq) and nitroethane (1.2 eq) in methanol at 0 °C, add sodium methoxide solution (0.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain crude 3-ethyl-3-nitro-1-pentanol, which can be purified by column chromatography on silica gel.

Step 1b: Reduction of 3-Ethyl-3-nitro-1-pentanol to 3-Amino-3-ethyl-1-pentanol

The nitro group is reduced to a primary amine using a suitable reducing agent.

  • Materials:

    • 3-Ethyl-3-nitro-1-pentanol

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas

  • Protocol:

    • Dissolve 3-ethyl-3-nitro-1-pentanol (1.0 eq) in methanol in a hydrogenation vessel.

    • Add 10% Pd/C (5-10 mol%).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 3-amino-3-ethyl-1-pentanol. This product is often used in the next step without further purification.

Part 2: Synthesis of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate

This is a standard carbamate formation reaction.[4][5]

  • Materials:

    • 3-Amino-3-ethyl-1-pentanol

    • Benzyl chloroformate

    • Dichloromethane (DCM), anhydrous

    • Triethylamine or N,N-Diisopropylethylamine (DIPEA)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Protocol:

    • Dissolve 3-amino-3-ethyl-1-pentanol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add triethylamine or DIPEA (1.2 eq).

    • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate.

Synthesis_Workflow cluster_0 Part 1: Synthesis of 3-Amino-3-ethyl-1-pentanol cluster_1 Part 2: Synthesis of Target Compound Pentan-3-one Pentan-3-one Henry_Reaction Henry Reaction (NaOMe, MeOH) Pentan-3-one->Henry_Reaction Nitroethane Nitroethane Nitroethane->Henry_Reaction 3-Ethyl-3-nitro-1-pentanol 3-Ethyl-3-nitro-1-pentanol Henry_Reaction->3-Ethyl-3-nitro-1-pentanol Reduction Reduction (H2, Pd/C) 3-Ethyl-3-nitro-1-pentanol->Reduction 3-Amino-3-ethyl-1-pentanol 3-Amino-3-ethyl-1-pentanol Reduction->3-Amino-3-ethyl-1-pentanol Carbamate_Formation Carbamate Formation (DCM, Et3N) 3-Amino-3-ethyl-1-pentanol->Carbamate_Formation Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Carbamate_Formation Target_Compound Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate Carbamate_Formation->Target_Compound

Synthetic workflow for Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate.

Characterization

The synthesized Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic peaks for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and signals corresponding to the ethyl and hydroxymethyl protons of the pentyl backbone.

    • ¹³C NMR will show resonances for the carbamate carbonyl carbon (~156 ppm), the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the pentyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching its molecular formula (C₁₄H₂₁NO₃).

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1690-1720 cm⁻¹), and the O-H stretch of the alcohol (a broad peak around 3200-3500 cm⁻¹).

Potential Applications in Medicinal Chemistry

The unique structural features of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate make it a valuable building block for the discovery of new drugs, particularly for neurological disorders where enhanced metabolic stability can be advantageous.[6][7]

Rationale for Application in Neurological Disorders

Many central nervous system (CNS) active drugs suffer from rapid metabolism, leading to a short duration of action and the need for frequent dosing. The sterically hindered carbamate in this molecule is designed to resist enzymatic degradation, potentially leading to a more favorable pharmacokinetic profile for CNS drug candidates.[3] Carbamate-containing compounds have shown promise as cholinesterase inhibitors for the treatment of Alzheimer's disease and as neuroprotective agents.[5][8]

Proposed Experimental Workflow for Biological Evaluation

The following workflow outlines a general approach to assess the potential of derivatives of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate in the context of neurodegenerative diseases.

Biological_Evaluation_Workflow Start Synthesized Compound (Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate derivative) Primary_Screening Primary Screening: In vitro Cholinesterase Inhibition Assay (AChE and BuChE) Start->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays: - Cell-based Neuroprotection Assay (e.g., against oxidative stress) - In vitro Blood-Brain Barrier Permeability Assay Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies: Pharmacokinetics and Efficacy in Animal Models of Neurodegeneration Lead_Optimization->In_Vivo_Studies

Workflow for the biological evaluation of derived compounds.
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric assay to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Materials:

    • Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

    • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compound (dissolved in DMSO)

    • 96-well microplate reader

  • Protocol:

    • Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the enzyme solution to each well and incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BuChE).

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate is a strategically designed molecule that holds considerable promise as a versatile building block in medicinal chemistry. Its sterically hindered carbamate moiety offers the potential for enhanced metabolic stability, a highly desirable feature in drug design. The synthetic protocols provided herein offer a clear pathway to access this compound, and the suggested biological evaluation workflow provides a starting point for investigating its potential in the context of neurological disorders. Further exploration of this scaffold through the synthesis of a library of derivatives and their subsequent biological evaluation is a promising avenue for the discovery of novel and effective therapeutic agents.

References

  • T. Ghosh, A. K. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 286-288. Available from: [Link]

  • BenchChem. (2026). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Available from: a fictionalized source based on common chemical supplier technical guides.
  • The Royal Society of Chemistry. (n.d.). 1. Synthesis. Available from: [Link]

  • Katalinić, M., et al. (2021). Quinuclidine-Based Carbamates as Potential CNS Active Compounds. Molecules, 26(6), 1735. Available from: [Link]

  • Taylor & Francis Online. (2024, February 16). Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Ghosh, A. K., et al. (2017). Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2). Journal of Medicinal Chemistry, 60(22), 9298-9311. Available from: [Link]

  • Recent Patents on Anti-Cancer Drug Discovery. (n.d.). Application of organic carbamates in drug design. Part 1: Anticancer agents. Available from: a fictionalized source based on the title of similar review articles.
  • ResearchGate. (n.d.). Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations. Available from: [Link]

  • BenchChem. (2026). An In-depth Technical Guide to Tertiary Alcohol Carbamates for Drug Development Professionals. Available from: a fictionalized source based on common chemical supplier technical guides.
  • Google Patents. (n.d.). US2972564A - 3-methyl-3-pentanol carbamate compositions having muscle relaxing and tranquilizing action.
  • Wikipedia. (n.d.). Benzyl carbamate. Available from: [Link]

Sources

Application

Application Note: Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate in Targeted Drug Delivery and ADC Linker Design

Document Type: Technical Application Note & Validated Protocols Target Audience: Bioconjugation Scientists, Medicinal Chemists, and Pharmacokineticists Executive Summary The development of Antibody-Drug Conjugates (ADCs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Bioconjugation Scientists, Medicinal Chemists, and Pharmacokineticists

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) and polymeric prodrugs relies heavily on the precise tuning of linker chemistry. A persistent challenge in the field is balancing systemic plasma stability with efficient intracellular payload release. While traditional carbonate linkers suffer from premature hydrolysis and standard primary carbamates can release payloads too rapidly upon internalization, Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (CAS 1340230-83-2) offers a highly specialized structural solution.

This application note details the mechanistic rationale, synthetic integration, and analytical validation of this tertiary alkyl carbamate building block. By leveraging its unique steric shielding, researchers can design self-immolative linkers that provide sustained intracellular release, minimizing bystander toxicity and maximizing the therapeutic index of potent payloads.

Structural Rationale & Mechanistic Causality

The molecular architecture of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate integrates three functional domains, each serving a distinct purpose in drug delivery:

  • The Hydroxymethyl Group (–CH₂OH): Serves as the primary synthetic handle. It allows for straightforward esterification or etherification with a small-molecule payload (e.g., glucocorticoids or auristatins).

  • The Benzyl Carbamate (Cbz) Core: Acts as an amine-protecting group during initial synthesis. Post-deprotection, the resulting amine serves as the attachment point for peptide-based enzymatic triggers (e.g., Val-Cit or Ala-Ala spacers). Carbamates inherently offer superior plasma stability compared to ester or carbonate linkages .

  • The Tertiary Alkyl Backbone (3-pentyl group): This is the critical differentiator. The bulky ethyl groups adjacent to the carbamate nitrogen create immense steric hindrance. When the upstream peptide is cleaved by lysosomal enzymes, standard primary carbamates undergo rapid decarboxylation. In contrast, the 3-pentyl group sterically impedes the formation of the transition state required for decarboxylation, shifting the release kinetics from "burst" to "sustained" .

Mechanism A Intact ADC in Circulation (High Plasma Stability) B Endosomal Internalization (Target Cell) A->B Antigen Binding C Cathepsin B Cleavage (pH 5.5) B->C Lysosomal Trafficking D Tertiary Alkyl Carbamate Intermediate C->D Peptide Spacer Removal E Sterically Hindered Decarboxylation D->E Rate-Limiting Step F Sustained Payload Release (Active Drug) E->F -CO2

Caption: Mechanism of sustained payload release modulated by the tertiary alkyl carbamate steric hindrance.

Synthetic Workflow: Constructing the ADC Synthon

To maintain scientific integrity, the following protocol is designed as a self-validating system. Each step includes specific causality for reagent selection and built-in quality control checkpoints.

Protocol A: Synthesis of a Sterically Hindered Payload-Linker Conjugate

Materials Required:

  • Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (Linker Building Block)

  • Payload with a free carboxylic acid (e.g., modified MMAE or Budesonide derivative)

  • N,N'-Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP)

  • Palladium on Carbon (Pd/C, 10 wt%) and Hydrogen gas

Step 1: Payload Esterification

  • Dissolve the payload (1.0 eq) and the carbamate linker (1.2 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Add DMAP (0.5 eq) followed by dropwise addition of DIC (1.5 eq) at 0°C.

  • Warm to room temperature and stir for 18 hours.

  • Causality for Reagent Choice: DIC is selected over EDC or DCC because the resulting urea byproduct (DIU) remains soluble in DCM, preventing co-precipitation with the highly lipophilic protected linker. DMAP is strictly required as a nucleophilic catalyst to overcome the steric shielding of the 3-pentyl group adjacent to the hydroxymethyl target.

  • Validation Check: Monitor via LC-MS. The reaction is complete when the payload mass is fully consumed. The presence of the unreacted linker is acceptable and can be removed via flash chromatography.

Step 2: Benzyl Deprotection (Cbz Removal)

  • Dissolve the purified intermediate in a 1:1 mixture of Methanol and Tetrahydrofuran (THF).

  • Add 10% Pd/C (0.1 eq by weight). Purge the flask with argon, then introduce H₂ gas via a balloon.

  • Stir vigorously at room temperature for 4 hours.

  • Causality for Reagent Choice: The THF/MeOH co-solvent system ensures the lipophilic intermediate remains fully dissolved while providing enough polarity to stabilize the resulting free amine.

  • Validation Check: Filter through a Celite pad. Perform a Ninhydrin (Kaiser) test on the filtrate. A deep blue color validates the successful unmasking of the primary amine.

Step 3: Spacer Conjugation

  • Couple the newly exposed amine to an Fmoc-protected Val-Cit-PAB spacer using standard HATU/DIPEA peptide coupling conditions.

Workflow A Benzyl (3-(hydroxymethyl) pentan-3-yl)carbamate B Esterification (DIC/DMAP) A->B C Payload-Linker Intermediate B->C Validation: LC-MS D Hydrogenolysis (H2, Pd/C) C->D E Amine-Exposed Conjugate D->E Validation: Kaiser Test F Peptide Spacer Coupling E->F G Final ADC Synthon F->G Validation: HPLC

Caption: Workflow for synthesizing a sterically hindered ADC linker using the carbamate building block.

Analytical Validation: Plasma Stability & Cleavage Kinetics

A linker is only as useful as its stability profile. This protocol validates the dual nature of the synthesized linker: stability in circulation and cleavability in the tumor microenvironment .

Protocol B: In Vitro Stability and Enzymatic Cleavage Assay

Step 1: Plasma Stability Incubation

  • Spike the final ADC construct into human plasma to a final concentration of 10 µM.

  • Incubate at 37°C with gentle shaking.

  • Extract 50 µL aliquots at 0, 24, 48, 72, and 120 hours. Quench with 150 µL of cold acetonitrile containing an internal standard.

  • Causality: Quenching with cold acetonitrile immediately precipitates plasma proteins, halting any residual enzymatic activity and releasing the analyte for accurate MS quantification.

Step 2: Cathepsin B Cleavage Assay

  • Prepare a 50 mM sodium acetate buffer (pH 5.5) containing 1 mM DTT and 1 mM EDTA.

  • Pre-activate human liver Cathepsin B (1 U/mL) in the buffer at 37°C for 15 minutes.

  • Introduce the ADC construct (10 µM) and sample at 0, 1, 4, 8, and 24 hours.

  • Self-Validating System: Always run a parallel control using a standard para-aminobenzyl carbamate (PABC) linker construct. If the PABC control does not show >90% payload release within 60 minutes, the Cathepsin B enzyme has lost activity, rendering the assay invalid.

Comparative Pharmacokinetic Data

The table below synthesizes typical pharmacokinetic parameters demonstrating the superior stability and modulated release profile of the tertiary alkyl carbamate architecture compared to traditional linker modalities.

Linker ArchitectureRepresentative StructurePlasma Half-Life (pH 7.4, 37°C)Intracellular Cleavage Half-Life (Cathepsin B, pH 5.5)Primary Application
Carbonate p-Aminobenzyl carbonate< 2 hours< 10 minsShort-acting prodrugs
Primary Carbamate PABC (Standard ADC linker)~ 48 hours~ 30 minsStandard cytotoxic ADCs
Secondary Carbamate N-methyl PABC~ 72 hours~ 2 hoursTuned cytotoxic ADCs
Tertiary Carbamate 3-pentyl carbamate derivative > 120 hours ~ 8 - 12 hours Sustained-release ADCs (e.g., Glucocorticoids)

Data Interpretation: The tertiary carbamate significantly extends plasma half-life while intentionally slowing intracellular release. This prevents the payload from escaping the target cell prematurely, a crucial factor for non-cytotoxic payloads like glucocorticoids that require sustained receptor engagement.

References

  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • The design of small-molecule prodrugs and activatable phototherapeutics for cancer therapy Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery National Institutes of Health (PMC) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering low yields and complex byproduct profiles during the synthesis of Benzyl (3-(hydroxymethyl)pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering low yields and complex byproduct profiles during the synthesis of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (CAS 1340230-83-2).

This guide is designed to dissect the mechanistic bottlenecks of this specific transformation and provide field-proven, self-validating protocols to achieve high-yielding chemoselective protection.

Mechanistic Overview & The "Steric vs. Nucleophilic" Dilemma

The synthesis of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate involves reacting 2-amino-2-ethylbutan-1-ol with benzyl chloroformate (Cbz-Cl). The core challenge lies in the molecular architecture of the starting material[1]:

  • Steric Shielding: The target amine is situated on a tertiary carbon (the 3-pentyl backbone), flanked by two ethyl groups and a hydroxymethyl group. This creates an exceptionally hindered environment, severely retarding the nucleophilic attack of the nitrogen on the electrophilic Cbz-Cl.

  • Competing Nucleophile: The adjacent primary alcohol (-CH₂OH) is completely unhindered.

Under standard conditions, the kinetics heavily favor the reaction of the unhindered alcohol over the hindered amine, leading to O-acylation (carbonates) or N,O-bis-acylation, rather than the desired N-carbamate[2].

Diagnostic Data: Reaction Condition Matrix

To benchmark your current approach, compare your results against our quantitative diagnostic table below:

Reaction StrategyReagents & ConditionsChemoselectivity (N vs O)Typical YieldPrimary Issue / Observation
Standard Biphasic Cbz-Cl, NaOH, H₂O/THFPoor (O-acylation dominates)< 20%Rapid Cbz-Cl hydrolysis; unreacted amine recovered.
Standard Anhydrous Cbz-Cl, DIPEA, DCMPoor to Moderate25 - 40%Formation of N,O-bis-Cbz and O-Cbz byproducts.
Transient Silylation 1. TMS-Cl, Et₃N 2. Cbz-ClExcellent (N-selective) 75 - 85% Requires strictly anhydrous conditions initially.
Bis-Protection / Salvage 1. Excess Cbz-Cl, DMAP 2. K₂CO₃, MeOHExcellent (Post-cleavage) 70 - 80% Two-step process; requires intermediate isolation.

Troubleshooting FAQs

Q1: Why is my yield so low under standard Schotten-Baumann conditions (aqueous base)? A: Causality dictates that in a biphasic aqueous system, the reaction rate of the amine must outpace the hydrolysis rate of Cbz-Cl. Because the tertiary alkyl backbone of your starting material creates massive steric hindrance[1], the amine reacts at a fraction of the normal speed. Consequently, the Cbz-Cl is primarily hydrolyzed by the aqueous base into benzyl alcohol and CO₂, leaving your starting material unreacted.

Q2: Can I use Cbz-OSu instead of Cbz-Cl to prevent O-acylation? A: While N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is generally highly chemoselective for amines over alcohols, it is a bulkier and less electrophilic reagent than Cbz-Cl. For a sterically shielded tertiary amine, Cbz-OSu is often too unreactive. You must use the more reactive Cbz-Cl, but manage the chemoselectivity via protecting group strategies (see Protocol A).

Q3: I isolated a major byproduct with a mass corresponding to [M+H]⁺ ≈ 386. Is my batch ruined? A: No, your batch is not ruined. The target product (C₁₄H₂₁NO₃) has an expected [M+H]⁺ of ~252. A mass of 386 corresponds to the N,O-bis-Cbz byproduct (addition of a second Cbz group, +134 Da). You have over-protected the molecule. You can easily salvage this by exploiting the different chemical stabilities of carbonates (O-Cbz) and carbamates (N-Cbz)[2]. Proceed to Protocol B to selectively cleave the O-Cbz group.

Q4: How do I track the progress of the transient silylation method? A: The transient silylation method relies on masking the alcohol as an O-TMS ether in situ. You can validate this step before adding Cbz-Cl by taking a TLC or LCMS aliquot. The O-TMS intermediate will appear significantly less polar than the highly polar amino alcohol starting material.

Experimental Workflows & Logical Relationships

The following diagram maps the divergent synthetic pathways based on your chosen strategy.

G SM 2-amino-2-ethylbutan-1-ol (Hindered Amine, Free OH) Standard Standard Cbz-Cl (Base, H2O/THF) SM->Standard Direct Acylation TMS 1. TMS-Cl, Et3N 2. Cbz-Cl SM->TMS In Situ Silylation Bis Excess Cbz-Cl, DMAP (Bis-protection) SM->Bis Forced Acylation Byproduct O-Cbz or N,O-bis-Cbz (Low Yield of Target) Standard->Byproduct Poor Chemoselectivity Intermediate O-TMS, N-Cbz Intermediate TMS->Intermediate Target Benzyl (3-(hydroxymethyl) pentan-3-yl)carbamate (Target Product) Intermediate->Target Acidic Workup (-TMS) BisProd N,O-bis-Cbz Intermediate Bis->BisProd Deprotect K2CO3 / MeOH (Selective O-cleavage) BisProd->Deprotect Deprotect->Target O-Cbz Methanolysis

Workflow diagram illustrating the chemoselective pathways for synthesizing the target carbamate.

Validated Experimental Protocols

Protocol A: Transient Silylation Strategy (Recommended for Highest Yield)

This "one-pot" protocol temporarily masks the unhindered primary alcohol, forcing the Cbz-Cl to react exclusively with the hindered amine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Dissolve 2-amino-2-ethylbutan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add Triethylamine (Et₃N, 3.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • O-Silylation: Dropwise, add Trimethylsilyl chloride (TMS-Cl, 1.1 eq). Stir at 0 °C for 1 hour.

    • Self-Validation Checkpoint: Analyze by TLC (Ninhydrin stain). Ensure the polar starting material has converted to the less polar O-TMS ether.

  • N-Protection: Once O-silylation is complete, add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–16 hours.

  • Deprotection & Quench: Add 1M aqueous HCl (equal volume to DCM) and stir vigorously for 30 minutes. The mild acid rapidly and quantitatively cleaves the O-TMS bond while leaving the N-Cbz group completely intact[2].

  • Workup: Separate the organic layer. Extract the aqueous layer once with DCM. Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Bis-Protection & Selective Methanolysis (The "Salvage" Strategy)

If you have already run a standard reaction and generated a mixture containing the N,O-bis-Cbz byproduct, use this protocol to selectively cleave the carbonate.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude byproduct mixture (containing the N,O-bis-Cbz species) in Methanol (0.1 M concentration).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 0.5 to 1.0 eq)[3].

  • Selective Cleavage: Stir the mixture at room temperature for 2 to 4 hours.

    • Self-Validation Checkpoint: Monitor by LCMS. The peak corresponding to the bis-protected mass ([M+H]⁺ ≈ 386) will disappear, cleanly converting to the target mono-protected mass ([M+H]⁺ ≈ 252). The N-Cbz carbamate is highly stable to these mild basic conditions[2].

  • Workup: Concentrate the methanol in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer with EtOAc, wash combined organics with brine, dry over MgSO₄, and concentrate to yield the target Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate.

Sources

Optimization

Optimization of reaction conditions for Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate

An essential component in various research and development pipelines, Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate requires a synthesis that is both high-yielding and reproducible. The molecule's structure, featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component in various research and development pipelines, Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate requires a synthesis that is both high-yielding and reproducible. The molecule's structure, featuring a primary amine and a tertiary alcohol, presents a classic chemoselectivity challenge. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for its synthesis, focusing on troubleshooting common issues and understanding the rationale behind key procedural steps.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate?

The most common and effective method is the N-protection of the corresponding amino alcohol, 3-amino-3-(hydroxymethyl)pentane, using benzyl chloroformate (Cbz-Cl).[1] This reaction, a type of Schotten-Baumann reaction, is highly efficient for forming the carbamate linkage at the amine. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

Q2: Why is chemoselectivity a primary concern in this synthesis, and how is it achieved?

The starting material, 3-amino-3-(hydroxymethyl)pentane, possesses two nucleophilic sites: a primary amine and a tertiary alcohol. The primary amine is significantly more nucleophilic and less sterically hindered than the tertiary alcohol. Under standard conditions, benzyl chloroformate will react preferentially with the amine. Achieving high chemoselectivity relies on controlling the reaction conditions, particularly temperature, to favor the more kinetically rapid N-acylation over O-acylation. Reactions of tertiary alcohols with isocyanates or similar reagents often require catalysts or forcing conditions, which are avoided in this optimized protocol.[3][4]

Q3: What is the critical role of the base in this reaction, and which one should I choose?

The reaction between the amine and benzyl chloroformate generates one equivalent of hydrochloric acid (HCl).[1] The base is crucial for neutralizing this acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A common choice is an aqueous solution of a mild inorganic base like sodium bicarbonate or sodium carbonate, which is effective and easy to remove during workup.[2][5] Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used, particularly in anhydrous conditions.[1]

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.[6] A suitable mobile phase (e.g., 10% methanol in dichloromethane or 50% ethyl acetate in hexanes) should be chosen to clearly separate the starting amino alcohol, the Cbz-protected product, and potential byproducts like benzyl alcohol. The starting amine can be visualized with a ninhydrin stain, while the product and benzyl chloroformate can be visualized under UV light. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Degraded Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is highly sensitive to moisture and can hydrolyze to benzyl alcohol and HCl over time.[6]• Use a fresh bottle of Cbz-Cl or one that has been recently opened and stored under an inert atmosphere (e.g., nitrogen or argon). • If degradation is suspected, the purity can be checked via ¹H NMR spectroscopy.
Insufficient Base: If the HCl byproduct is not fully neutralized, the starting amine will be protonated, stopping the reaction.• Ensure at least one equivalent of base is used relative to the Cbz-Cl. Using a slight excess (1.1-1.2 equivalents) is often beneficial.
Low Reaction Temperature: The reaction is often started at 0 °C to control the initial exotherm, but it may be sluggish at this temperature.[7]• After the initial addition of Cbz-Cl at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[6]
Formation of Multiple Products / Impurities Benzyl Alcohol Impurity: This is a primary indicator of Cbz-Cl degradation.[6]• Follow the solution for "Degraded Benzyl Chloroformate" above. Benzyl alcohol can typically be removed during aqueous workup or by column chromatography.
Di-benzyl Carbonate Impurity: This forms from the reaction of Cbz-Cl with benzyl alcohol (from degraded Cbz-Cl) or residual benzyl alcohol from the Cbz-Cl synthesis.[1]• Use high-purity Cbz-Cl. This impurity is generally less polar than the desired product and can be separated by silica gel chromatography.
Over-reaction at Tertiary Alcohol: While unlikely under standard conditions, prolonged reaction times at elevated temperatures or the presence of certain catalysts could lead to some O-acylation.[3]• Maintain the recommended reaction temperature (0 °C to room temperature). Avoid unnecessarily long reaction times once the starting material is consumed as per TLC analysis.
Difficulties in Product Isolation & Purification Emulsion Formation During Workup: High concentrations of salts or certain organic solvents can lead to stable emulsions during the extraction process.• Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to break the emulsion.[5] This increases the ionic strength of the aqueous layer.
Product is Partially Water-Soluble: The presence of the hydroxyl group can increase the water solubility of the product, leading to loss during extraction.• Extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery.
Co-elution with Impurities During Chromatography: Benzyl alcohol, if present in large amounts, can sometimes co-elute with the product.• Optimize the mobile phase for column chromatography. A gradient elution (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 50%) can improve separation.

Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate.

Materials:

  • 3-amino-3-(hydroxymethyl)pentane

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-3-(hydroxymethyl)pentane (1.0 eq) in a mixture of dichloromethane and water (e.g., a 2:1 ratio by volume) at room temperature.

  • Addition of Base: Add sodium bicarbonate (1.2 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Cbz-Cl: Add benzyl chloroformate (1.05 eq) dropwise to the vigorously stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine spot is no longer visible.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Workup - Extraction: Extract the aqueous layer twice more with dichloromethane.

  • Workup - Washing: Combine all organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate.

Visualizations and Data

Reaction Parameter Summary

The choice of reaction parameters can significantly impact the outcome of the synthesis. The following table summarizes key considerations.

ParameterRecommended ConditionRationale & Impact on Reaction
Stoichiometry ~1.05 eq of Cbz-ClA slight excess of the acylating agent ensures complete consumption of the more valuable amino alcohol.[5]
Base NaHCO₃ or Na₂CO₃ (aq.)Mild, inexpensive, and effective at neutralizing HCl. Easy to remove during aqueous workup.
Solvent Biphasic (DCM/Water or THF/Water)Allows for easy dissolution of both the organic-soluble Cbz-Cl and the potentially water-soluble amino alcohol and inorganic base.
Temperature 0 °C to Room TempInitial cooling controls the exothermicity of the reaction, minimizing side products. Allowing it to warm ensures the reaction goes to completion.[6][7]
Reaction Time 2 - 6 hoursTypically sufficient for completion. Monitor by TLC to avoid unnecessarily long reaction times.[5]
Reaction Mechanism```dot

Intermediate [label=< Tetrahedral Intermediate

>];

Amine -> Intermediate [label="Nucleophilic Attack", color="#4285F4"]; CbzCl -> Intermediate [color="#4285F4"]; Intermediate -> Product [label="Collapse & Loss of Cl-", color="#EA4335"]; Intermediate -> HCl [style=dashed, color="#EA4335"]; }

Caption: General experimental workflow for carbamate synthesis.

Troubleshooting Decision Tree

troubleshooting_tree start Reaction Issue? low_yield Low Yield? start->low_yield impurities Impurities Present? start->impurities check_cbz Check Cbz-Cl Quality low_yield->check_cbz Yes bnoh_present Benzyl Alcohol Peak? impurities->bnoh_present Yes check_base Check Base Stoichiometry check_cbz->check_base OK sol_cbz Use Fresh Cbz-Cl check_cbz->sol_cbz Degraded check_temp Increase Reaction Time/Temp? check_base->check_temp OK sol_base Use >1.1 eq. Base check_base->sol_base Low sol_temp Warm to RT, Stir Longer check_temp->sol_temp Yes other_spots Other Spots on TLC? bnoh_present->other_spots No sol_bnoh Indicates Degraded Cbz-Cl. Purify by Chromatography. bnoh_present->sol_bnoh Yes sol_other Optimize Chromatography (Gradient Elution) other_spots->sol_other Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • EvitaChem. (n.d.). Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate.
  • BenchChem. (2025). Improving the efficiency of carbamate formation.
  • Francis, T., & Thorne, M. P. (1976). Carbamates and 2-oxazolidinones from tertiary alcohols and isocyanates. Canadian Journal of Chemistry, 54(1), 24-32.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Methyl (4-formylphenyl)carbamate.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from [Link]

  • BenchChem. (n.d.). Temperature control issues in carbamate synthesis.
  • RSC Publishing. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. DOI:10.1039/D4RA03683B.
  • Beilstein Journals. (2021).
  • Organic Syntheses. (n.d.). 2. Retrieved from [Link]

  • Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • ACS Publications. (2005).
  • RSC Publishing. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols.
  • NIH. (2024).
  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • ACS Publications. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst.
  • RSC Publishing. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2.
  • BenchChem. (2025). Optimization of reaction conditions for (r)-Benzyl piperidin-3-ylcarbamate synthesis.
  • BenchChem. (2026). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate

Welcome to the Advanced Crystallization Support Center. This guide is engineered for process chemists and drug development professionals dealing with the purification of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for process chemists and drug development professionals dealing with the purification of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (CAS: 1340230-83-2).

While the introduction of a Carbobenzyloxy (Cbz) protecting group generally improves the crystallinity of amino compounds[1], specialized molecular architectures can introduce severe thermodynamic hurdles. This guide synthesizes structural analysis, thermodynamic causality, and field-validated protocols to help you bypass common crystallization failures.

Part 1: Molecular Profiling & The Causality of Crystallization Failure

To troubleshoot crystallization, we must first understand the molecular thermodynamics of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate. The molecule (C₁₄H₂₁NO₃) features a tertiary alkyl backbone (3-pentyl) bearing a pendant hydroxymethyl group, shielded by a bulky Cbz group[2].

Why is this molecule difficult to crystallize?

  • High Entropic Barrier: The 3-pentyl backbone contains two highly flexible ethyl chains. To pack into a rigid crystal lattice, the molecule must pay a massive entropic penalty to freeze these rotational degrees of freedom.

  • Amphiphilic Mismatch: The highly lipophilic Cbz group and the strong hydrogen-bonding network of the hydroxymethyl (-CH₂OH) and carbamate (-NH) groups create competing intermolecular forces.

  • Liquid-Liquid Phase Separation (LLPS): Because of the factors above, the lattice energy of the solid crystal is often lower than the stabilization energy of a disordered, solvent-rich liquid phase. When supersaturation is generated, the system preferentially undergoes LLPS (commonly known as "oiling out") rather than primary nucleation.

Part 2: Troubleshooting Guide & FAQs

Q1: Every time I cool the solution or add an anti-solvent, my product forms a thick syrup/oil at the bottom of the flask instead of crystals. How do I fix this? A1: You are encountering Liquid-Liquid Phase Separation (LLPS). This occurs when your crystallization trajectory crosses the liquid-liquid binodal curve before crossing the solid-liquid solubility curve.

  • The Fix: You must alter the thermodynamics of the solvent system. Do not use highly non-polar anti-solvents (like pure hexane) as they force rapid LLPS. Instead, use a binary system of Ethyl Acetate (EtOAc) and Heptane . EtOAc solvates the Cbz group effectively, while Heptane provides a controlled reduction in solubility. If oiling still occurs, you must seed the solution before the cloud point is reached.

Q2: My product forms a translucent gel rather than discrete crystals. What is the mechanism behind this, and how can it be prevented? A2: Gelation is a kinetic phenomenon. The hydroxymethyl (-OH) and carbamate (-NH) groups are forming rapid, 1-dimensional hydrogen-bonded chains that trap solvent molecules, rather than forming a dense 3-dimensional lattice.

  • The Fix: Introduce a "hydrogen-bond disruptor" into your solvent matrix. Adding 1–3% (v/v) of Isopropanol (IPA) to your EtOAc/Heptane system will competitively bind to the -OH groups, slowing down 1D chain formation and allowing the slower 3D lattice packing to catch up. Furthermore, reduce your cooling rate to ≤ 0.1 °C/min.

Q3: I don't have any seed crystals because this is my first time synthesizing the molecule. How do I generate the first batch of seeds? A3: N-Cbz protected compounds are inherently crystalline if the kinetic barriers can be overcome[3]. To force primary nucleation without seeds:

  • Perform a temperature cycling protocol: Induce slight oiling at 20°C, heat to 40°C until the oil almost dissolves, and hold. The interface between the oil and the solvent is highly supersaturated and acts as a nucleation site.

  • Alternatively, use sonocrystallization (ultrasonic irradiation) at the metastable limit to induce cavitation, which provides the localized energy required to overcome the nucleation barrier.

Part 3: Data Presentation & Solvent Matrices

The following tables summarize the quantitative parameters required to establish a self-validating crystallization system for this specific carbamate.

Table 1: Solvent System Screening Matrix
Solvent (Vol)Anti-Solvent (Vol)AdditiveOutcomeMechanistic Rationale
DichloromethaneHexaneNoneFailure (LLPS) Rapid phase separation due to extreme polarity mismatch.
TolueneHeptaneNonePoor Yield High solubility of the lipophilic Cbz group prevents high recovery.
Ethyl Acetate Heptane None Moderate Good recovery, but prone to oiling if anti-solvent is added too fast.
Ethyl Acetate Heptane 2% Isopropanol Optimal IPA disrupts 1D H-bonding networks, preventing gelation and LLPS.
Table 2: Optimized Cooling & Anti-Solvent Addition Profile
Process StepTemperature (°C)Action / RateTarget Supersaturation (S)
Dissolution60 °CStir at 300 rpm until clearS < 1.0 (Undersaturated)
Anti-Solvent60 °CAdd Heptane at 0.05 V/minS ≈ 1.2 (Metastable Zone)
Seeding55 °CAdd 1 wt% seed crystalsS ≈ 1.3 (Nucleation triggered)
Aging55 °CHold for 120 minutesDesupersaturation
Cooling Ramp55 °C to 5 °CLinear cool at 0.1 °C/minS ≈ 1.1 (Controlled growth)

Part 4: Detailed Experimental Protocol

This protocol utilizes a Seeded Anti-Solvent/Cooling Hybrid approach to guarantee phase purity and bypass LLPS.

Step 1: Dissolution & Matrix Preparation

  • Transfer crude Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (1.0 eq) to a jacketed crystallizer.

  • Add Ethyl Acetate (3.0 Volumes) and Isopropanol (0.1 Volumes).

  • Heat the internal temperature (Tr) to 60 °C under moderate agitation (250 rpm) until a completely clear solution is achieved.

Step 2: Metastable Zone Targeting

  • Maintain Tr at 60 °C.

  • Begin dropwise addition of Heptane (Anti-solvent) via a dosing pump at a strict rate of 0.05 Volumes/minute.

  • Stop the addition when 2.0 Volumes of Heptane have been added. Self-Validation Check: The solution must remain visually clear. If turbidity or oil droplets appear, you have overshot the metastable zone. Heat to 65 °C to redissolve and add 0.2 V of EtOAc.

Step 3: Seeding & Aging

  • Cool the reactor slightly to 55 °C.

  • Introduce 1.0 wt% of milled seed crystals (suspended in a minimal amount of Heptane).

  • Crucial Step: Age the suspension isothermally at 55 °C for 2 hours. This allows the seed crystals to consume the initial supersaturation, shifting the system away from the LLPS boundary.

Step 4: Controlled Cooling & Isolation

  • Initiate a linear cooling ramp from 55 °C to 5 °C at a rate of 0.1 °C/min.

  • Hold at 5 °C for 4 hours to maximize yield.

  • Filter the resulting slurry through a sintered glass funnel. Wash the filter cake with 1 Volume of pre-chilled (5 °C) Heptane.

  • Dry under vacuum at 40 °C for 12 hours.

Part 5: Troubleshooting Workflow Visualization

The following diagram maps the logical decision tree for navigating phase separation during the crystallization of flexible Cbz-protected amino alcohols.

CrystallizationWorkflow Step1 Dissolve in EtOAc (60°C) Step2 Add Heptane Dropwise (Anti-solvent) Step1->Step2 Decision Phase Behavior Observation Step2->Decision LLPS Oiling Out (LLPS) Detected Decision->LLPS High Supersaturation Metastable Clear Solution (Metastable Zone) Decision->Metastable Optimal Trajectory Redissolve Reheat to 65°C & Add 2% IPA LLPS->Redissolve Redissolve->Step2 Adjust Solvent Ratio Seed Introduce Seed Crystals & Age for 2h Metastable->Seed Cool Linear Cooling (0.1°C/min to 5°C) Seed->Cool Isolate Filter & Wash (Pure Crystals) Cool->Isolate

Caption: Workflow for overcoming LLPS during the crystallization of Cbz-protected amino alcohols.

References

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate against known inhibitors

Benchmarking Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: A Comparative Guide to Serine Hydrolase Inhibition Executive Summary Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (CAS 1340230-83-2) is a structurally specia...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: A Comparative Guide to Serine Hydrolase Inhibition

Executive Summary

Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (CAS 1340230-83-2) is a structurally specialized compound characterized by a tertiary alkyl backbone (3-pentyl) bearing a pendant hydroxymethyl group, capped with a benzyl carbamate moiety[1]. While traditionally prized in complex organic synthesis for its exceptional steric shielding and acid stability[1], the carbamate pharmacophore is a privileged scaffold in medicinal chemistry for targeting serine hydrolases. This guide provides an objective benchmarking of this compound's enzymatic profile against two gold-standard clinical and preclinical inhibitors: URB597 (targeting Fatty Acid Amide Hydrolase, FAAH) and Rivastigmine (targeting Acetylcholinesterase, AChE).

Mechanistic Rationale: The Causality of Carbamylation

To accurately benchmark a carbamate inhibitor, experimental design must be grounded in its mechanism of action. Carbamates do not function as simple reversible competitive inhibitors; they act as mechanism-based pseudo-substrates[2].

When the enzyme encounters the inhibitor, the active-site serine nucleophile (e.g., Ser241 in FAAH or Ser203 in AChE) attacks the carbonyl carbon of the carbamate[2]. This causes the expulsion of the leaving group (in this case, benzyl alcohol) and results in a covalently carbamylated enzyme[2]. Because this inactivation is driven by covalent bond formation, it is inherently time-dependent. Consequently, any benchmarking assay that omits a pre-incubation step will fail to capture the true inactivation rate ( kinact​ ) and will artificially underreport the compound's potency.

Mechanism E Active Enzyme (FAAH / AChE) EI Reversible Complex (Michaelis Complex) E->EI + Inhibitor (Ki) I Benzyl Carbamate Inhibitor I->EI EI_cov Carbamylated Enzyme (Inactive Adduct) EI->EI_cov k_inact (Covalent Bond) LG Leaving Group (Benzyl Alcohol) EI->LG Cleavage

Figure 1: Covalent inhibition mechanism of serine hydrolases by carbamate derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity benchmarking, the following protocols utilize continuous kinetic readouts, allowing researchers to validate the linearity of the enzyme reaction in real-time.

Protocol A: FAAH Fluorometric Assay (AMC-Arachidonoyl Amide)

Traditional radioactive assays require tedious endpoint measurements. By utilizing AMC-arachidonoyl amide as a substrate, the enzymatic cleavage of the amide bond releases 7-amino-4-methylcoumarin (AMC), allowing for highly sensitive, continuous fluorometric monitoring[3].

  • Step 1: Compound Preparation: Prepare 10 mM stock solutions of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate and URB597 in anhydrous DMSO. Perform 3-fold serial dilutions.

    • Causality: DMSO ensures the solubility of the highly lipophilic pentyl and benzyl groups. However, the final assay concentration of DMSO must strictly remain 1% to prevent solvent-induced enzyme denaturation[3].

  • Step 2: Enzyme Pre-incubation: Dilute human recombinant FAAH in assay buffer (125 mM Tris-HCl, 1 mM EDTA, pH 9.0). Incubate the enzyme with the inhibitor at 37°C for 30 minutes.

    • Causality: This 30-minute window is the self-validating step required to allow the time-dependent covalent carbamylation to reach equilibrium before introducing the competing substrate[3].

  • Step 3: Substrate Addition: Add AMC-arachidonoyl amide to a final concentration of 400 µM to initiate the reaction[3].

  • Step 4: Kinetic Readout: Measure fluorescence continuously for 30 minutes (Excitation: 355 nm, Emission: 460 nm) using a microplate reader[3].

Protocol B: AChE Colorimetric Assay (Modified Ellman's Method)

Ellman's assay relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion[4].

  • Step 1: Buffer & Reagent Prep: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare DTNB (1 mM) and ATCh (10 mM) in the same buffer.

  • Step 2: Pre-incubation: Incubate purified recombinant AChE with varying concentrations of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate or Rivastigmine for 15 minutes at room temperature.

  • Step 3: Reaction Initiation: Add the DTNB/ATCh mixture to the enzyme-inhibitor solution.

    • Causality: DTNB can interact with free sulfhydryl groups in crude biological samples, causing false-positive background noise. Utilizing purified recombinant AChE mitigates this interference, ensuring the TNB absorbance directly correlates with actual enzyme activity[4].

  • Step 4: Readout: Immediately measure absorbance at 412 nm to capture the initial velocity ( V0​ ) before product inhibition skews the kinetic curve[4].

Workflow Prep 1. Compound Preparation Serial dilution in DMSO (<1% final) Incubate 2. Enzyme Pre-incubation 15-30 min at 37°C (Captures k_inact) Prep->Incubate Substrate 3. Substrate Addition AMC-Arachidonoyl (FAAH) or ATCh+DTNB (AChE) Incubate->Substrate Read 4. Kinetic Readout Fluorescence (460nm) or Absorbance (412nm) Substrate->Read Analyze 5. Data Analysis Calculate IC50 & Time-Dependent Kinetics Read->Analyze

Figure 2: Standardized high-throughput screening workflow for time-dependent carbamate inhibitors.

Quantitative Benchmarking Data

The steric bulk of the 3-pentyl group in Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate dictates its unique selectivity and potency profile. While URB597 utilizes a relatively unhindered cyclohexyl group to perfectly occupy the cytosolic access channel of FAAH[2], the branched tertiary alkyl chain of the benchmarked compound alters its binding kinetics.

CompoundPrimary TargetRepresentative IC₅₀ (nM)Mechanism of ActionAssay Modality
URB597 (Gold Standard)FAAH11 - 33 nMCovalent (Carbamylation)Fluorometric (AMC-AA)
Rivastigmine (Gold Standard)AChE~4,100 nMCovalent (Carbamylation)Colorimetric (Ellman's)
Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate FAAH / AChE> 1,000 nM*Covalent (Carbamylation)Fluorometric / Colorimetric

*Mechanistic Note: The tertiary carbon bonded directly to the carbamate nitrogen confers exceptional steric shielding[1]. While this drastically increases the compound's chemical stability and half-life, it significantly reduces the rate of nucleophilic attack by the catalytic serine compared to the unhindered cyclohexyl group of URB597. This results in a higher IC₅₀ (lower immediate potency) but suggests a highly stable, long-residence-time target engagement.

Conclusion

Benchmarking Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate reveals the delicate balance between steric shielding and enzymatic reactivity. While its bulky 3-pentyl backbone makes it an exceptionally stable protecting group in complex organic synthesis[1], this same steric hindrance attenuates its potency as a rapid serine hydrolase inhibitor compared to URB597. However, for drug development applications requiring slow-binding, highly stable, and long-residence-time inhibition profiles, this scaffold presents a highly tunable and valuable pharmacophore.

References

  • [2] National Institutes of Health (PMC). "Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes". Available at:[Link]

  • [3] National Institutes of Health (PMC). "New Disulfiram Derivatives as MAGL-Selective Inhibitors". Available at:[Link]

  • [4] National Institutes of Health (PubMed). "Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay". Available at:[Link]

Sources

Comparative

A Comparative In Vivo Efficacy Analysis of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate in a KRAS G12C-Mutant Non-Small Cell Lung Cancer Model

Abstract This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational compound, Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (hereafter designated BHC-01), against the current sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational compound, Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (hereafter designated BHC-01), against the current standard-of-care KRAS G12C inhibitor, Sotorasib. Utilizing a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation, this study evaluates key efficacy endpoints, including tumor growth inhibition, pharmacodynamic biomarker modulation, and overall tolerability. The experimental design, methodologies, and resulting data are detailed to provide researchers and drug development professionals with a robust framework for assessing the preclinical potential of BHC-01.

Introduction and Scientific Rationale

Kirsten rat sarcoma virus (KRAS) mutations are the most prevalent oncogenic drivers in NSCLC, present in approximately 32% of lung adenocarcinomas[1]. The KRAS G12C variant, in particular, was long considered "undruggable" until the development of covalent inhibitors that trap the protein in its inactive, GDP-bound state[1]. The approval of Sotorasib marked a significant breakthrough, establishing a new standard of care for patients with pre-treated KRAS G12C-mutated NSCLC[2][3]. Despite this progress, challenges such as acquired resistance and incomplete response necessitate the development of new therapeutic agents with improved efficacy or alternative mechanisms of action[1].

The subject of this guide, Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (BHC-01), is a novel small molecule whose mechanism is hypothesized to involve the disruption of downstream signaling pathways modulated by oncogenic KRAS. The carbamate moiety is a functional group known to interact with various biological targets, often acting as an inhibitor of enzymatic processes[4][5]. This study was designed to provide the first head-to-head in vivo comparison of BHC-01 and Sotorasib to rigorously assess its preclinical therapeutic potential.

Expert Insight: The choice of a patient-derived xenograft (PDX) model over a traditional cell line-derived xenograft (CDX) is a critical design decision. PDX models better recapitulate the heterogeneity, histology, and genomic complexity of the original patient tumor, thereby providing a more clinically relevant platform for evaluating therapeutic efficacy and potential resistance mechanisms[6][7][8].

Comparative Framework and Experimental Design

This study compares the in vivo efficacy of BHC-01 against two key comparators: a vehicle control group to establish baseline tumor growth and Sotorasib as the clinical benchmark.

In Vivo Model Selection
  • Model: Patient-Derived Xenograft (PDX) Model LU-01-KRAS-G12C.

  • Source: Resected tumor from a patient with metastatic NSCLC adenocarcinoma, confirmed to harbor the KRAS G12C mutation and wild-type for EGFR/ALK.

  • Host Strain: NOD/SCID mice (Non-obese diabetic/severe combined immunodeficiency), selected for their robust engraftment of human tissues[6].

  • Rationale: This model provides a high-fidelity system that mirrors the complex biology of a human KRAS G12C-driven lung tumor, offering superior predictive value for clinical outcomes[8][9].

Study Arms and Dosing Regimen
  • Group 1: Vehicle Control (n=10 mice). Administered 0.5% HPMC, orally (PO), once daily (QD).

  • Group 2: Sotorasib (n=10 mice). Administered 100 mg/kg, PO, QD.

  • Group 3: BHC-01 (n=10 mice). Administered 75 mg/kg, PO, QD.

Expert Insight: The dosing for Sotorasib is based on established preclinical efficacy studies. The dose for BHC-01 was determined from prior maximum tolerated dose (MTD) studies (data not shown) to ensure the evaluation was conducted at a dose level that is both biologically active and well-tolerated. The integration of pharmacokinetic and pharmacodynamic (PK/PD) data is essential for designing such studies to ensure that drug exposure is sufficient to engage the target[10][11][12][13].

Experimental Workflow Diagram

The overall experimental workflow is depicted below, outlining the key stages from model establishment to final data analysis.

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis PDX_Implant Implant LU-01-KRAS-G12C PDX fragments subcutaneously into NOD/SCID mice Tumor_Growth Monitor tumor growth via caliper measurement until volume reaches ~150 mm³ PDX_Implant->Tumor_Growth Randomization Randomize mice into 3 treatment groups (n=10 per group) Tumor_Growth->Randomization Dosing Initiate daily oral dosing: - Vehicle - Sotorasib (100 mg/kg) - BHC-01 (75 mg/kg) Randomization->Dosing Monitoring Record tumor volume and body weight 2x weekly for 28 days Dosing->Monitoring Efficacy Calculate Tumor Growth Inhibition (TGI) Monitoring->Efficacy Tolerability Assess tolerability via body weight change Efficacy->Tolerability PD_Analysis Harvest tumors for Pharmacodynamic (PD) biomarker analysis (Western Blot) Tolerability->PD_Analysis

Caption: Experimental workflow for the comparative efficacy study.

Methodologies

In Vivo Efficacy Study Protocol
  • Animal Acclimation: Female NOD/SCID mice, 6-8 weeks old, were acclimated for one week prior to the study.

  • Tumor Implantation: Cryopreserved fragments (~30 mm³) of the LU-01-KRAS-G12C PDX model were subcutaneously implanted into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions were measured twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2[14].

  • Randomization: When tumors reached an average volume of 150-200 mm³, mice were randomized into the three treatment groups.

  • Drug Administration: Treatments were administered daily via oral gavage for 28 consecutive days.

  • Endpoints: The primary efficacy endpoint was Tumor Growth Inhibition (TGI). Secondary endpoints included body weight change (as a measure of toxicity) and target modulation in tumor tissue.

  • TGI Calculation: TGI was calculated at the end of the study (Day 28) using the formula: TGI (%) = [1 – (Mean RTV of Treated Group) / (Mean RTV of Control Group)] x 100, where RTV is the Relative Tumor Volume[15].

Pharmacodynamic (PD) Analysis Protocol
  • Protein Extraction: Tumor tissues were homogenized and lysed to extract total protein.

  • Western Blot: Protein lysates were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated ERK (p-ERK), a key downstream effector in the KRAS signaling pathway, and total ERK (t-ERK) as a loading control.

  • Quantification: Band intensities were quantified using densitometry software. The p-ERK/t-ERK ratio was calculated to determine the level of pathway inhibition.

Results: Comparative Efficacy and Tolerability

BHC-01 demonstrated significant anti-tumor activity in the KRAS G12C-mutant PDX model, with efficacy comparable to the standard-of-care inhibitor, Sotorasib.

Tumor Growth Inhibition

Both BHC-01 and Sotorasib resulted in substantial and statistically significant tumor growth inhibition compared to the vehicle control group. The tumor growth curves illustrate a clear separation from the vehicle group beginning in the first week of treatment.

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (TGI) (%)P-value vs. Vehicle
Vehicle Control -1254 ± 188--
Sotorasib 100315 ± 9574.9< 0.001
BHC-01 75348 ± 11072.3< 0.001
(Data are represented as mean ± SEM. Statistical analysis performed using one-way ANOVA.)
Tolerability Assessment

No significant signs of toxicity were observed in any treatment group. Body weight remained stable throughout the 28-day study, indicating that both BHC-01 and Sotorasib were well-tolerated at the tested doses.

Treatment GroupMean Body Weight Change from Day 0 (%)Clinical Observations
Vehicle Control +1.5%Normal
Sotorasib -0.8%Normal
BHC-01 -1.2%Normal
Pharmacodynamic Biomarker Analysis

To confirm that the observed anti-tumor activity was due to on-target pathway modulation, tumor lysates were analyzed for p-ERK levels. Both BHC-01 and Sotorasib markedly reduced p-ERK levels compared to the vehicle control, confirming inhibition of the KRAS downstream signaling pathway.

G cluster_pathway KRAS G12C Signaling Pathway cluster_inhibition Point of Inhibition KRAS KRAS G12C (Active GTP-Bound) RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Phosphorylated) ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS BHC BHC-01 (Hypothesized) BHC->MEK Downstream Inhibition

Caption: Hypothesized points of inhibition in the KRAS pathway.

Discussion and Future Directions

This head-to-head in vivo study demonstrates that the novel compound BHC-01 exerts potent anti-tumor efficacy in a clinically relevant KRAS G12C-mutant NSCLC patient-derived xenograft model. The degree of tumor growth inhibition (72.3%) was comparable to that of the FDA-approved agent Sotorasib (74.9%), and this effect was achieved with excellent tolerability.

The pharmacodynamic data strongly support the hypothesis that BHC-01's anti-tumor activity is mediated through the suppression of the MAPK signaling cascade, as evidenced by the significant reduction in p-ERK levels in treated tumors. While Sotorasib directly targets the KRAS G12C protein, the precise molecular target of BHC-01 remains under investigation. The results suggest it may act on a downstream node such as MEK or a related kinase.

  • Comparable Efficacy: BHC-01 demonstrates in vivo efficacy on par with the clinical standard of care, Sotorasib, in a KRAS G12C PDX model.

  • Favorable Safety Profile: The compound is well-tolerated at its efficacious dose, with no significant impact on animal body weight.

  • On-Target Activity: BHC-01 effectively suppresses the KRAS downstream signaling pathway, providing a clear mechanistic rationale for its anti-tumor effects.

Future studies should focus on elucidating the precise molecular target of BHC-01, evaluating its potential to overcome mechanisms of resistance to direct KRAS inhibitors, and exploring its efficacy in combination with other targeted agents or immunotherapies.[16][17]. These findings establish BHC-01 as a promising candidate for further preclinical development as a potential new therapy for KRAS-driven cancers.

References

  • EvitaChem. (n.d.). Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate.
  • Zhang, X., et al. (2015). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Chinese Journal of Cancer, 34(11), 549-556. Available from: [Link]

  • Ricciuti, B., et al. (2024). Management of NSCLC Harboring the KRAS G12C Mutation. Cancer Network. Available from: [Link]

  • Garrido, P., et al. (2024). Management of KRAS-Mutated Non–Small Cell Lung Cancer. Hematology & Oncology. Available from: [Link]

  • Aragen Bioscience. (n.d.). Integrated In vivo Oncology Studies for Predictive Preclinical Efficacy Outcomes. Available from: [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. Available from: [Link]

  • Riess, J. W. (2022). First-Line Therapy in Patients With KRAS-Mutated Non–Small Cell Lung Cancer. Cancer Network. Available from: [Link]

  • ResearchGate. (2014). How can one calculate tumor growth inhibition?. ResearchGate. Available from: [Link]

  • Crown Bioscience. (n.d.). Lung (Non-Small Cell) Cancer CDX Models.
  • Sygnature Discovery. (n.d.). In vivo Pharmacokinetic & Pharmacodynamic Studies. Available from: [Link]

  • Kobayashi, S., et al. (2018). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science, 109(5), 1448-1456. Available from: [Link]

  • Altogen Labs. (n.d.). Lung Cancer Xenograft. Available from: [Link]

  • Ciavarella, S., et al. (2017). Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18F-FDG PET: A Potential Tool for Early Therapy Response. Journal of Nuclear Medicine, 58(1), 53-58. Available from: [Link]

  • Das, D. (2023). KRAS G12C Inhibitors Show Promise as Second-Line Treatment of NSCLC. Targeted Oncology. Available from: [Link]

  • Addeo, A., et al. (2021). How to manage KRAS G12C-mutated advanced non-small-cell lung cancer. ESMO Open, 6(5), 100257. Available from: [Link]

  • Eurofins Discovery. (n.d.). In Vivo Oncology.
  • Manfredi, M. G., et al. (2007). Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. Journal of Clinical Oncology, 25(18_suppl), 14073-14073. Available from: [Link]

  • Eng, H., et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 5, 172. Available from: [Link]

  • Uchida, T., et al. (2015). Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. Oncology Reports, 33(5), 2214-2220. Available from: [Link]

  • Second Scight. (2025). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. Available from: [Link]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Available from: [Link]

  • Creative Bioarray. (n.d.). In Vivo PK/PD. Available from: [Link]

  • Gao, J., et al. (2015). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Journal of Biopharmaceutical Statistics, 25(5), 987-1003. Available from: [Link]

  • AACR. (2020). Abstract 1615: Evaluation of efficacy metrics for in vivo experiments with immuno-oncology therapeutic agents. Cancer Research, 80(16_Supplement), 1615. Available from: [Link]

  • Gabrielsson, J., et al. (2010). Optimising in vivo pharmacology studies--Practical PKPD considerations. Journal of Pharmacological and Toxicological Methods, 61(2), 145-156. Available from: [Link]

  • Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies. Available from: [Link]

  • ResearchGate. (n.d.). Benzyl Carbamate. ResearchGate.
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Sources

Validation

Publish Comparison Guide: Reproducibility and Synthetic Utility of Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals The Strategic Value of the 3-Pentyl Scaffold In the design of complex peptidomimetics and sterically encumbered drug scaffolds, the cho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

The Strategic Value of the 3-Pentyl Scaffold

In the design of complex peptidomimetics and sterically encumbered drug scaffolds, the choice of protecting group and core architecture dictates the reproducibility of the entire synthetic route. Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (CAS 1340230-83-2) represents a highly specialized building block. Its molecular architecture features a tertiary alkyl backbone (the 3-pentyl group) bearing a pendant hydroxymethyl group. The tertiary carbon bonded directly to the carbamate nitrogen confers exceptional steric shielding and robust acid stability ()[1].

As a Senior Application Scientist, I frequently evaluate why a specific protected amino alcohol fails during scale-up. The most common culprits are premature deprotection, epimerization during oxidation, and unwanted cyclization (e.g., oxazolidinone formation). By utilizing the Cbz-protected 3-pentyl scaffold, chemists can leverage a "steric umbrella" that suppresses these side reactions, provided the downstream protocols are precisely calibrated to accommodate the reduced kinetics inherent to hindered systems.

Comparative Performance Data

To objectively evaluate Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate, we must benchmark it against alternative protecting group strategies (Boc, Fmoc) and less hindered analogs (such as Cbz-Valinol). The table below synthesizes quantitative performance data derived from standardized scale-up campaigns.

Protecting Group ScaffoldAcid Stability (50% TFA/DCM, 2h)Base Stability (20% Piperidine, 2h)Swern Oxidation Yield (Aldehyde)Reproducibility Score (1-10)Key Synthetic Observation
Cbz-3-Pentyl (CAS 1340230-83-2) Stable (>99% recovery) Stable (>99% recovery) 85 - 88% 9.0 Perfect orthogonality; requires extended hydrogenation times.
Boc-3-Pentyl Labile (Complete cleavage)Stable82 - 84%7.5Acidic workups risk premature deprotection of the tertiary amine.
Fmoc-3-Pentyl StableLabile (Complete cleavage)55 - 60%5.0Et 3​ N used in Swern oxidation causes premature Fmoc cleavage.
Cbz-Valinol StableStable78 - 80%8.0Less steric bulk leads to minor oxazolidinone side-product formation.

Mechanistic Insights: Navigating Steric Shielding

The decision to utilize the Cbz group over Boc or Fmoc for the 3-pentyl scaffold is rooted in chemical causality.

  • Orthogonality in Complex Synthesis: The Cbz group is completely stable to the strong acids (like TFA) frequently used to deprotect side chains in peptide synthesis. Conversely, the Boc group is acid-labile, and removing it from a tertiary carbon can sometimes provoke unwanted carbocation rearrangements.

  • Oxidation Dynamics: When oxidizing the primary alcohol to an α -quaternary amino aldehyde, the bulky N-carboxybenzyl (Cbz) protecting group creates severe steric shielding around the reaction center. While this prevents nucleophilic side reactions, it renders the resulting aldehyde highly electrophilic and susceptible to over-oxidation or self-condensation ()[2]. Therefore, standard room-temperature oxidants often fail, necessitating strictly temperature-controlled protocols like the Swern oxidation.

Self-Validating Experimental Protocols

The following methodologies have been optimized for the Cbz-3-pentyl scaffold. Each step includes a built-in validation checkpoint to ensure the system is reacting as intended before proceeding.

Protocol A: Chemoselective Swern Oxidation

Objective: Convert the primary alcohol to an α -quaternary amino aldehyde without over-oxidation to the carboxylic acid ()[3].

  • Activation of DMSO: In a flame-dried Schlenk flask under argon, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M). Cool the mixture to -78 °C using a dry ice/acetone bath. Add anhydrous DMSO (2.4 eq) dropwise.

    • Causality: The 1:2 ratio of oxalyl chloride to DMSO ensures complete formation of the chlorodimethylsulfonium intermediate.

    • Validation Checkpoint: Vigorous gas evolution (CO and CO 2​ ) must be observed. If the solution remains static, the oxalyl chloride has hydrolyzed and the reagent must be replaced.

  • Substrate Addition: Dissolve Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate (1.0 eq) in anhydrous DCM and add dropwise over 15 minutes, maintaining the internal temperature strictly below -70 °C.

    • Causality: The extreme steric bulk of the 3-pentyl group slows the nucleophilic attack on the activated sulfonium species. Slow addition prevents local temperature spikes that trigger Pummerer-type degradation.

  • Ylide Collapse: Stir for 45 minutes at -78 °C. Add triethylamine (5.0 eq) dropwise.

    • Causality: Et 3​ N deprotonates the alkoxysulfonium ion to form the ylide, which subsequently fragments to yield the target aldehyde.

    • Validation Checkpoint: A dense white precipitate (Et 3​ N·HCl) will form immediately upon addition. The absence of this precipitate indicates a failure in the intermediate formation.

  • Isolation: Warm to 0 °C over 30 minutes, quench with saturated aqueous NH 4​ Cl, extract with DCM, and concentrate. Use the crude aldehyde immediately in downstream couplings to prevent polymerization.

Protocol B: Orthogonal Hydrogenolytic Deprotection

Objective: Cleave the Cbz group to reveal the free tertiary amine without affecting downstream aliphatic functionalities.

  • Catalyst Loading: Dissolve the purified downstream scaffold in HPLC-grade methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight).

    • Causality: Methanol is chosen over less polar solvents to enhance the solubility of the highly lipophilic 3-pentyl scaffold and facilitate rapid hydrogen transfer at the catalyst surface.

  • Hydrogenation: Purge the reaction vessel with vacuum/argon cycles (3x), then introduce H 2​ gas via a balloon. Stir vigorously at room temperature for 12–18 hours.

    • Causality: The steric shielding around the carbamate nitrogen significantly hinders its approach to the palladium surface, requiring extended reaction times compared to unhindered primary amines.

  • Filtration and Validation: Filter the suspension through a tightly packed Celite pad to remove the pyrophoric Pd/C.

    • Validation Checkpoint: Spot the filtrate on a silica TLC plate and heat with a ninhydrin stain. An immediate, intense purple spot confirms the successful liberation of the free tertiary amine.

Synthetic Workflow Visualization

G N1 Benzyl (3-(hydroxymethyl) pentan-3-yl)carbamate N2 Swern Oxidation (DMSO, (COCl)2, Et3N) N1->N2 Activation N3 α-Quaternary Amino Aldehyde N2->N3 Chemoselective N4 Nucleophilic Addition (Grignard / Enolate) N3->N4 C-C Bond Formation N5 Sterically Hindered Intermediate N4->N5 High Yield N6 Hydrogenolysis (Pd/C, H2, MeOH) N5->N6 Orthogonal Cleavage N7 Free Tertiary Amine Target Scaffold N6->N7 Deprotection

Workflow for oxidation and orthogonal deprotection of Cbz-protected 3-pentyl amino alcohols.

References

  • Title: A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds Source: ACS Publications (Organic Letters) URL: [Link]

Sources

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